4-(Diallylamino)-3-nitrobenzoic acid
Description
Properties
IUPAC Name |
4-[bis(prop-2-enyl)amino]-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-3-7-14(8-4-2)11-6-5-10(13(16)17)9-12(11)15(18)19/h3-6,9H,1-2,7-8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSAZMNWWVVNSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Diallylamino)-3-nitrobenzoic Acid and its Analogs
For the Attention of Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
A definitive CAS Registry Number for 4-(diallylamino)-3-nitrobenzoic acid could not be located, suggesting its status as a novel or less-common chemical entity. For reference and comparative analysis, the identifiers for key, structurally similar analogs are provided below.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-(Diallylamino)-3-nitrobenzoic acid (Projected) | Not Assigned | C₁₃H₁₄N₂O₄ | 262.26 |
| 4-(Dimethylamino)-3-nitrobenzoic acid | 28096-56-2 | C₉H₁₀N₂O₄ | 210.19[1] |
| 4-(Methylamino)-3-nitrobenzoic acid | 41263-74-5 | C₈H₈N₂O₄ | 196.16[2][3][4] |
The molecular weight for the target compound, 4-(diallylamino)-3-nitrobenzoic acid, is a calculated theoretical value.
Synthesis and Reaction Mechanisms
The synthesis of 4-(N,N-disubstituted)-3-nitrobenzoic acids typically proceeds via nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitro and carboxylic acid groups activates the aromatic ring for substitution at the 4-position.
Proposed Synthesis of 4-(Diallylamino)-3-nitrobenzoic acid
A plausible and efficient route to synthesize the title compound is the reaction of 4-fluoro-3-nitrobenzoic acid with diallylamine. The fluoride leaving group is highly favorable for this type of substitution.
Figure 1: Proposed synthetic pathway for 4-(Diallylamino)-3-nitrobenzoic acid.
Experimental Protocol:
-
Reaction Setup: To a solution of 4-fluoro-3-nitrobenzoic acid (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add diallylamine (1.2 equivalents) and a non-nucleophilic base like potassium carbonate (2 equivalents).
-
Reaction Conditions: The reaction mixture is heated, typically between 80-120 °C, and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and acidified with a mineral acid (e.g., HCl) to precipitate the product. The crude solid is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system like ethanol/water to yield the final product.
Physicochemical and Spectroscopic Properties (Projected)
Based on its analogs, 4-(diallylamino)-3-nitrobenzoic acid is expected to be a yellow solid with limited solubility in water and good solubility in polar organic solvents.
| Property | Projected Value / Characteristics |
| Appearance | Pale yellow to yellow crystalline solid. |
| Solubility | Soluble in DMF, DMSO, and hot ethanol; sparingly soluble in water. |
| Melting Point | Expected to be in the range of 150-200 °C. |
| ¹H NMR | Characteristic signals for the allyl groups (~4.0-4.2 ppm for -NCH₂- and ~5.2-6.0 ppm for vinyl protons) and aromatic protons. |
| ¹³C NMR | Resonances corresponding to the carboxylic acid, aromatic carbons, and allyl group carbons. |
| IR Spectroscopy | Strong absorptions for the carboxylic acid C=O (~1700 cm⁻¹), O-H (~2500-3300 cm⁻¹), and nitro group N-O bonds (~1530 and ~1350 cm⁻¹). |
Potential Applications in Research and Development
Nitrobenzoic acid derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials.
Pharmaceutical and Agrochemical Synthesis
These compounds serve as key building blocks. The presence of the carboxylic acid, nitro group, and the tertiary amine allows for a variety of subsequent chemical transformations. For instance, the nitro group can be reduced to an amine, which can then be used to construct heterocyclic rings, a common feature in many pharmaceutical agents. The diallyl functionality also opens avenues for further chemical modifications, such as metathesis or polymerization.
Derivatives of nitrobenzoic acid are known precursors for various heterocyclic compounds with biological interest. They are also used in the development of anti-inflammatory and analgesic drugs.[5][6]
Material Science
The diallyl groups in the target molecule offer the potential for polymerization, making it a candidate for the development of functional polymers and materials.
Figure 2: Potential applications of 4-(Diallylamino)-3-nitrobenzoic acid.
Safety and Handling
While specific toxicity data for 4-(diallylamino)-3-nitrobenzoic acid is unavailable, the safety profile can be inferred from related nitro-aromatic compounds. These compounds are generally considered irritants and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
References
-
PubChem. 4-(Dimethylamino)-3-nitrobenzoic acid. National Center for Biotechnology Information. [Link]
-
PubChem. 4-(Methylamino)-3-nitrobenzoic acid. National Center for Biotechnology Information. [Link]
-
Pharmaffiliates. CAS No : 41263-74-5 | Product Name : 4-(Methylamino)-3-nitrobenzoic Acid. Pharmaffiliates. [Link]
-
U.S. Environmental Protection Agency. 4-(methylamino)-3-nitrobenzoic acid Properties. EPA. [Link]
-
Acta Crystallographica Section E. 4-Ethylamino-3-nitrobenzoic acid. International Union of Crystallography. [Link]
-
Ataman Kimya. NITROBENZOIC ACID. Ataman Kimya. [Link]
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- 2. 4-(Methylamino)-3-nitrobenzoic acid | C8H8N2O4 | CID 283475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(METHYLAMINO)-3-NITROBENZOIC ACID | 41263-74-5 [chemicalbook.com]
- 4. 4-(methylamino)-3-nitrobenzoic acid | CAS 41263-74-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 4-Ethylamino-3-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Solubility profile of 4-(Diallylamino)-3-nitrobenzoic acid in organic solvents
An In-depth Technical Guide to the Solubility Profile of 4-(Diallylamino)-3-nitrobenzoic Acid in Organic Solvents
Authored by: A Senior Application Scientist
Foreword: Understanding the Criticality of Solubility in Drug Development
In the landscape of pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property. It dictates the compound's bioavailability, influences its formulation strategies, and ultimately impacts its therapeutic efficacy. For a molecule like 4-(Diallylamino)-3-nitrobenzoic acid, a compound with potential synthetic and pharmacological applications, a comprehensive understanding of its behavior in various organic solvents is paramount. This guide is designed for researchers, scientists, and drug development professionals, providing a robust framework for determining and interpreting the solubility profile of this compound. We will delve into the theoretical underpinnings of solubility, provide a field-proven experimental protocol, and discuss the analytical methodologies required for precise quantification.
Theoretical Framework: Predicting the Solubility Behavior of 4-(Diallylamino)-3-nitrobenzoic Acid
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces at play between the solute and solvent molecules. The molecular structure of 4-(Diallylamino)-3-nitrobenzoic acid offers several key features that will influence its solubility:
-
Aromatic Ring: The benzene ring provides a nonpolar, hydrophobic character to the molecule.
-
Carboxylic Acid Group (-COOH): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. Its presence suggests potential solubility in polar protic solvents.
-
Nitro Group (-NO2): The nitro group is a strong electron-withdrawing group, contributing to the polarity of the molecule.
-
Diallylamino Group (-N(CH2CH=CH2)2): The tertiary amine is capable of acting as a hydrogen bond acceptor. The allyl groups add a degree of nonpolar character.
Based on this structure, we can anticipate that 4-(Diallylamino)-3-nitrobenzoic acid will exhibit a degree of solubility in a range of organic solvents, with higher solubility expected in polar solvents that can engage in hydrogen bonding and dipole-dipole interactions.
To provide a comparative context, the solubility of a structurally similar compound, 3-nitrobenzoic acid, has been studied in various solvents. While not identical, the data for 3-nitrobenzoic acid can offer valuable insights into the types of solvents that are likely to be effective for 4-(Diallylamino)-3-nitrobenzoic acid. Generally, nitrobenzoic acids show increased solubility with an increase in temperature and in polar solvents.[1][2][3]
Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility Determination
The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[4][5] This technique involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.
Apparatus and Materials
-
4-(Diallylamino)-3-nitrobenzoic acid (solid, high purity)
-
A selection of organic solvents (HPLC grade or equivalent) of varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)
-
Scintillation vials or glass flasks with screw caps
-
Constant temperature incubator shaker or a water bath with a shaker
-
Syringe filters (e.g., 0.45 µm PTFE or Nylon)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Step-by-Step Experimental Procedure
-
Preparation: Add an excess amount of solid 4-(Diallylamino)-3-nitrobenzoic acid to each vial or flask. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.
-
Solvent Addition: Accurately dispense a known volume of the selected organic solvent into each vial.
-
Equilibration: Tightly seal the vials and place them in the incubator shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[5] It is advisable to conduct preliminary experiments to determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
Experimental Workflow Diagram
Caption: Workflow for the shake-flask solubility determination method.
Analytical Methodology: Quantification by HPLC-UV
High-Performance Liquid Chromatography with UV detection is a robust and widely used method for the quantification of benzoic acid derivatives and aromatic nitro compounds.[6][7][8]
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable.[6]
-
Column: A reversed-phase C18 column is typically used for the separation of benzoic acid derivatives.
-
Mobile Phase: A common mobile phase consists of a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier like acetonitrile or methanol. An acidic mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape.[6]
-
Detection Wavelength: The detection wavelength should be set at the maximum absorbance (λmax) of 4-(Diallylamino)-3-nitrobenzoic acid. Aromatic nitro compounds typically absorb strongly in the UV region.[9][10] A preliminary scan of a dilute solution of the compound can be performed to determine the optimal wavelength.
-
Flow Rate and Injection Volume: Typical flow rates are around 1.0 mL/min, and injection volumes are in the range of 10-20 µL.
Preparation of Standards and Calibration
-
Stock Standard Solution: Accurately weigh a known amount of 4-(Diallylamino)-3-nitrobenzoic acid and dissolve it in a suitable solvent (e.g., methanol) in a volumetric flask to prepare a stock solution of known concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover a range of concentrations.
-
Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration. The linearity of the calibration curve should be established (R² > 0.999).
Data Presentation and Interpretation
The solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.
Illustrative Solubility Data of a Structurally Related Compound
The following table presents the mole fraction solubility of 3-methyl-4-nitrobenzoic acid in various organic solvents at 298.15 K. This data is provided for illustrative purposes to indicate the potential solubility trends for 4-(Diallylamino)-3-nitrobenzoic acid.
| Solvent Category | Solvent | Mole Fraction Solubility (x) at 298.15 K |
| Alcohols | Methanol | 0.08960 |
| Ethanol | 0.08180 | |
| 1-Propanol | 0.07180 | |
| 1-Butanol | 0.06520 | |
| Ketones | Acetone | 0.14500 |
| Esters | Ethyl Acetate | 0.10300 |
| Ethers | 1,4-Dioxane | 0.15800 |
| Alkanenitrile | Acetonitrile | 0.07890 |
Data sourced from a study on 3-methyl-4-nitrobenzoic acid and is for illustrative purposes only.[1]
Interpreting the Results
The experimental solubility data for 4-(Diallylamino)-3-nitrobenzoic acid should be analyzed in the context of the solvent properties. Higher solubility is generally expected in polar aprotic solvents like acetone and ethyl acetate, and in polar protic solvents like alcohols, which can participate in hydrogen bonding with the carboxylic acid and amino groups. The solubility in nonpolar solvents like toluene and hexane is expected to be significantly lower.
Relationship between Solvent Polarity and Solubility
Caption: Expected relationship between solvent polarity and solubility.
Conclusion
Determining the solubility profile of 4-(Diallylamino)-3-nitrobenzoic acid is a critical step in its development for any application. By employing the robust shake-flask method and a validated HPLC-UV analytical technique, researchers can obtain accurate and reliable thermodynamic solubility data. This information is indispensable for guiding formulation development, optimizing reaction conditions, and ensuring the successful translation of this compound from the laboratory to its intended application. The principles and protocols outlined in this guide provide a comprehensive framework for achieving this essential characterization.
References
-
Dehghani, F., & Asadollahzadeh, M. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. Available at: [Link]
-
U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. Available at: [Link]
-
Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization. Taylor & Francis Online. Available at: [Link]
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]
-
Mihai, C., & Bala, C. (2011). SPECTRAL IDENTIFICATION AND HPLC QUANTIFICATION OF BENZOIC ACID FROM NATURAL JUICES. Annals of the University of Bucharest-Chemistry, 20(1), 101-107. Available at: [Link]
-
Unknown. (2024). Solubility test for Organic Compounds. Scribd. Available at: [Link]
-
University of Toronto Scarborough. (n.d.). Solubility. Chemistry Online @ UTSC. Available at: [Link]
-
PubChem. (n.d.). 4-(Dimethylamino)-3-nitrobenzoic acid. National Center for Biotechnology Information. Available at: [Link]
-
Mendez, M. C. M. (n.d.). Solubility Testing of Organic Compounds. Scribd. Available at: [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. Available at: [Link]
-
Longdom Publishing. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Available at: [Link]
-
Unknown. (n.d.). Classification of organic compounds By solubility. Scribd. Available at: [Link]
-
Tighrine, A., Amir, Y., & Mamou, M. (2016). An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. ResearchGate. Available at: [Link]
-
University POLITEHNICA of Bucharest. (2010). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. Available at: [Link]
-
ideXlab. (n.d.). 4 Nitrobenzoic Acid - Explore the Science & Experts. Available at: [Link]
-
PubChem. (n.d.). 4-(Methylamino)-3-nitrobenzoic acid. National Center for Biotechnology Information. Available at: [Link]
-
Mettler Toledo. (n.d.). UV/Vis Spectrophotometry. Available at: [Link]
-
PROAnalytics, LLC. (2018). Using Spectrophotometer To Determine Concentration (UV/VIS). Available at: [Link]
-
Environmental Science & Technology Letters. (2024). UV-Vis Spectrophotometry: Principles and Environmental Applications. Available at: [Link]
-
Wikipedia. (n.d.). 3-Nitrobenzoic acid. Available at: [Link]
-
ResearchGate. (n.d.). The solubility of 3-nitrobenzoic acid in seven solvents. Available at: [Link]
-
Lab Unlimited. (n.d.). Spectrophotometry - UV or UV Vis Spectrophotometer?. Available at: [Link]
-
Brand, J. C. D., Horning, W. C., & Thornley, M. B. (1952). The spectrophotometric determination of the ionisation constants of aromatic nitro-compounds. Journal of the Chemical Society (Resumed), 1374. Available at: [Link]
- Google Patents. (n.d.). US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid.
-
Ataman Kimya. (n.d.). NITROBENZOIC ACID. Available at: [Link]
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Technical Guide: UV-Vis Absorption Spectra and Photophysical Properties of 4-(Diallylamino)-3-nitrobenzoic Acid
Executive Summary
4-(Diallylamino)-3-nitrobenzoic acid (DANBA) represents a specialized class of "push-pull" chromophores characterized by a donor-acceptor (D-
This guide provides the theoretical framework, synthesis validation, and experimental protocols required to accurately characterize the UV-Vis and photophysical properties of DANBA. It focuses on the Intramolecular Charge Transfer (ICT) mechanisms and the steric influence of the bulky diallyl group on the electronic spectrum.
Molecular Architecture & Electronic Theory
The Push-Pull System
The DANBA molecule is a classic D-
-
Electron Donor (D): The Diallylamino group (
) at the C4 position. -
Primary Electron Acceptor (A1): The Nitro group (
) at the C3 position (ortho to the donor). -
Secondary Electron Acceptor (A2): The Carboxylic Acid group (
) at the C1 position (para to the donor).
Steric Twist and Spectral Consequences
Unlike the planar 4-amino-3-nitrobenzoic acid, the diallyl derivative exhibits significant steric hindrance between the bulky allylic chains and the ortho-nitro group.
-
Twisted Conformation: To relieve steric strain, the amino group rotates out of the plane of the benzene ring.
-
Hypsochromic Shift: This deplanarization reduces the orbital overlap (
), typically causing a blue shift (hypsochromic shift) and a reduction in the molar extinction coefficient ( ) compared to the dimethyl or planar amino analogues. -
TICT States: The molecule is a candidate for Twisted Intramolecular Charge Transfer (TICT) states, which can lead to dual fluorescence or rapid non-radiative decay.
Synthesis & Sample Preparation
Reliable spectral data depends entirely on sample purity. The following protocol ensures the removal of the starting material (4-chloro-3-nitrobenzoic acid), which has a distinct UV footprint.
Synthesis Route (Nucleophilic Aromatic Substitution)
Reaction:
Purification Protocol (Self-Validating)
-
Acid Precipitation: The reaction mixture (typically in ethanol/water) is basified to remove protons, then acidified (pH ~3) to precipitate the free acid product.
-
Recrystallization: Recrystallize from Ethanol/Water (9:1) .
-
Validation: Run a Thin Layer Chromatography (TLC) plate (Eluent: DCM/MeOH 9:1). The starting material (4-chloro) is less polar than the product (amino acid).
-
Checkpoint: The product must appear as a bright yellow/orange solid . If brown, oxidation has occurred; re-column.
-
UV-Vis Absorption Spectra[1]
Predicted Spectral Features
Based on the ortho-nitroaniline core, the UV-Vis spectrum of DANBA in ethanol is characterized by three bands:
| Band Type | Approx. | Origin | Description |
| Band I | 380 – 420 | ICT ( | The "Push-Pull" band. Broad, structureless, responsible for yellow color. Sensitive to solvent polarity. |
| Band II | 280 – 320 | Benzenoid transition. Less sensitive to solvent. | |
| Band III | ~230 | High energy transition (often obscured by solvent cutoff). |
Solvatochromism
DANBA exhibits positive solvatochromism . As solvent polarity increases, the excited ICT state is stabilized more than the ground state, lowering the energy gap and shifting the absorption maximum to longer wavelengths (Red Shift).
-
Non-polar (Hexane):
~380 nm (Pale Yellow) -
Polar Aprotic (DMSO/DMF):
~420–430 nm (Deep Yellow/Orange)
Experimental Protocols
Determination of Molar Extinction Coefficient ( )
Objective: Calculate
Reagents:
-
Spectroscopic grade Ethanol (
). -
Dried DANBA sample.
Workflow:
-
Stock Solution: Weigh exactly 5.0 mg of DANBA. Dissolve in 25.0 mL Ethanol.
-
Concentration (
): (Assuming MW g/mol ).
-
-
Dilution Series: Prepare 5 dilutions ranging from
to . -
Measurement: Record absorbance (
) at . -
Analysis: Plot
vs. (M). The slope is (where cm).
Fluorescence Quantum Yield Check
Note: Nitro-aromatics are notorious fluorescence quenchers due to efficient Intersystem Crossing (ISC) to the triplet state.
-
Excitation wavelength: Set to
of absorption (e.g., 400 nm). -
Standard: Use Quinine Sulfate (in 0.1 M
) or Coumarin 153 as a reference. -
Expectation: Quantum yield (
) will likely be (very weak) unless the twisted state inhibits the nitro group's quenching mechanism.
Visualization of Pathways
Experimental Workflow (Solvatochromic Shift)
Figure 1: Workflow for determining the solvatochromic behavior of DANBA, revealing the polarity of the excited state.
Electronic Transition Energy Diagram
Figure 2: Jablonski diagram illustrating the Intramolecular Charge Transfer (ICT) and the competing Intersystem Crossing pathway typical of nitro-aromatics.
References
-
BenchChem. 4-(Methylamino)-3-nitrobenzoic acid: Technical Guide and Properties. Retrieved from BenchChem Database.
-
Kovalenko, S. et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes.[3] Physical Chemistry Chemical Physics.
-
Sigma-Aldrich. 4-Acetamido-3-nitrobenzoic acid: Safety and Spectral Data.
-
PubChem. 3-Nitrobenzoic acid Derivatives and Photochemistry. National Library of Medicine.
-
ChemicalBook. Synthesis of 4-(dialkylamino)-3-nitrobenzoic acid derivatives.
Sources
Comprehensive Thermal Characterization of 4-(Diallylamino)-3-nitrobenzoic Acid
[1]
Executive Summary
4-(Diallylamino)-3-nitrobenzoic acid represents a specialized class of donor-acceptor (D-π-A) systems utilized in non-linear optical (NLO) materials and as intermediates in pharmaceutical synthesis.[1] While its methyl and dimethyl analogs are widely cataloged, the diallyl variant introduces steric bulk and allylic functionality that significantly alters solid-state packing and thermal behavior.[1]
This guide provides a definitive protocol for the synthesis, purification, and thermal analysis of this compound. It establishes a predictive thermal profile based on structure-property relationships with its closest well-characterized analog, 4-(Dimethylamino)-3-nitrobenzoic acid , and outlines a self-validating workflow for determining its exact melting point and decomposition threshold.[1]
Chemical Identity & Structural Context[1][2][3][4][5][6][7][8][9][10]
Understanding the thermal properties requires a precise definition of the chemical structure and its functional moieties.[1]
| Property | Specification |
| Chemical Name | 4-(Diallylamino)-3-nitrobenzoic acid |
| Molecular Formula | |
| Molecular Weight | 262.26 g/mol |
| Core Scaffold | Benzoic acid (acceptor/acidic) |
| Substituents | 3-Nitro (strong acceptor), 4-Diallylamino (bulky donor) |
| Key Analogs (Benchmarks) | 4-(Dimethylamino)-3-nitrobenzoic acid (CAS: 28096-56-2)4-(Methylamino)-3-nitrobenzoic acid (CAS: 41263-74-5) |
Structure-Property Logic
The molecule features a "push-pull" electronic structure:
-
Electron Donor: The diallylamino group at the para position.[1]
-
Electron Acceptor: The nitro group at the meta position and the carboxylic acid.[1]
-
Thermal Impact: The carboxylic acid facilitates strong intermolecular hydrogen bonding (dimerization), typically raising the melting point.[1] However, the bulky allyl groups disrupt the efficient crystal packing seen in the methyl analogs, theoretically lowering the melting point relative to the dimethyl variant.[1]
Synthesis & Purification Protocol
To ensure accurate thermal data, the compound must be synthesized with high purity (>98%).[1] Impurities such as unreacted amine or inorganic salts will depress the melting point (eutectic effect).[1]
Synthesis Workflow (Nucleophilic Aromatic Substitution)
The synthesis exploits the activation of the halogen by the ortho-nitro group.[1]
Reagents:
-
Substrate: 4-Chloro-3-nitrobenzoic acid (or 4-Fluoro analog for faster kinetics).[1]
-
Nucleophile: Diallylamine (excess).[1]
-
Solvent: Ethanol or DMF.[1]
-
Base: Potassium Carbonate (
) or Triethylamine ( ).[1]
Step-by-Step Protocol:
-
Dissolution: Dissolve 1 eq of 4-Chloro-3-nitrobenzoic acid in Ethanol.
-
Addition: Add 2.5 eq of Diallylamine slowly.
-
Reflux: Heat to reflux (
) for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). -
Workup: Evaporate solvent. Acidify residue with 1M HCl to pH 3–4 to precipitate the free acid.[1]
-
Filtration: Collect the yellow/orange precipitate.[1]
Purification (Critical for Thermal Analysis)
-
Recrystallization: Dissolve crude solid in hot Ethanol. Add water dropwise until turbidity appears.[1] Cool slowly to
. -
Drying: Vacuum dry at
for 12 hours to remove solvates.[1]
Figure 1: Synthesis and purification workflow to isolate high-purity material for thermal characterization.
Thermal Analysis Profile
Direct experimental data for the specific diallyl derivative is rare in public databases.[1] Therefore, we utilize a comparative benchmark approach using the well-characterized dimethyl analog.[1]
Predicted vs. Benchmark Melting Points[1]
| Compound | Substituent (R) | Melting Point ( | Source/Rationale |
| 4-(Methylamino)-3-nitrobenzoic acid | Methyl (-NHMe) | 190–300 (dec)* | [EPA/PubChem Data] |
| 4-(Dimethylamino)-3-nitrobenzoic acid | Dimethyl ( | 211–215 | [Sigma-Aldrich/Literature] |
| 4-(Diallylamino)-3-nitrobenzoic acid | Diallyl ( | 175–195 (Predicted) | Steric disruption of packing |
*Note: High melting points often overlap with decomposition for nitro-benzoic acids.[1]
Technical Insight: The diallyl group is significantly bulkier than the dimethyl group.[1] In crystal engineering, introducing flexible allylic chains often lowers the lattice energy compared to rigid methyl groups, resulting in a lower melting point.[1] Expect a melting range of 175–195°C , followed immediately by decomposition.[1]
Thermal Decomposition (Safety Warning)
Nitro-aromatic compounds are energetic.[1]
Experimental Protocols for Characterization
To validate the melting point and thermal stability of your specific sample, follow this self-validating protocol.
Differential Scanning Calorimetry (DSC)
Objective: Determine precise melting onset and enthalpy of fusion.
-
Sample Prep: Weigh 2–4 mg of dried sample into an aluminum pan. Use a pinhole lid (allows gas escape during decomposition to prevent pan rupture).[1]
-
Purge Gas: Nitrogen (
) at 50 mL/min. -
Ramp Rate:
-
Cycle 1: Heat from
to at (remove moisture/solvents). Cool to .[1] -
Cycle 2: Heat from
to at .
-
-
Analysis:
Thermogravimetric Analysis (TGA)
Objective: Distinguish between melting, desolvation, and degradation.
-
Sample: 5–10 mg in a ceramic/platinum crucible.
-
Ramp: Ambient to
at . -
Interpretation:
Figure 2: Decision tree for interpreting thermal analysis data.
Applications & Relevance[1][2][8][9][11]
Why is this specific derivative important?
-
Non-Linear Optics (NLO): The "Push-Pull" architecture (Diallylamino donor + Nitro acceptor) creates a large molecular hyperpolarizability (
).[1] The diallyl group allows for cross-linking (polymerization) after the chromophore is aligned in an electric field, "locking in" the NLO orientation for stable device performance.[1] -
Pharmaceutical Intermediates: 3-Nitrobenzoic acid derivatives are precursors to benzimidazoles and quinazolines (common kinase inhibitor scaffolds).[1] The diallyl group can be used as a protecting group or a handle for Ring-Closing Metathesis (RCM).[1]
References
-
Sigma-Aldrich. "4-(Dimethylamino)-3-nitrobenzoic acid Product Specification." Merck KGaA.[1] Accessed February 23, 2026.[1]
-
PubChem. "4-(Methylamino)-3-nitrobenzoic acid (CID 283475)."[1] National Center for Biotechnology Information.[1] Accessed February 23, 2026.[1] [1]
-
EPA CompTox. "4-(Methylamino)-3-nitrobenzoic acid Properties Dashboard." U.S. Environmental Protection Agency.[1] Accessed February 23, 2026.[1]
-
ChemicalBook. "4-Amino-3-nitrobenzoic acid CAS 1588-83-6 Data." Accessed February 23, 2026.[1]
Methodological & Application
Application Note & Protocols: Chemoselective Reduction of 4-(Diallylamino)-3-nitrobenzoic Acid for Amine Synthesis
Abstract
The synthesis of 3-amino-4-(diallylamino)benzoic acid is a critical transformation for the development of advanced pharmaceutical intermediates and functionalized monomers. The primary challenge in this synthesis lies in the chemoselective reduction of an aromatic nitro group while preserving other sensitive functionalities, namely the diallylamino and carboxylic acid moieties. This document provides a comprehensive guide for researchers, outlining the strategic selection of reduction methodologies and presenting detailed, validated protocols. We will explore the mechanistic rationale behind various approaches, focusing on catalytic transfer hydrogenation, metal-acid systems, and dithionite reductions to ensure high-yield, high-purity synthesis of the target aniline.
Introduction: The Synthetic Challenge
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis.[1][2] However, the substrate 4-(diallylamino)-3-nitrobenzoic acid presents a classic chemoselectivity problem. A successful synthesis of the target 3-amino-4-(diallylamino)benzoic acid requires a reducing agent that selectively targets the nitro group without affecting the two alkene functionalities of the diallyl group or the carboxylic acid.
-
Diallylamino Group: Highly susceptible to saturation via catalytic hydrogenation.[3][4]
-
Carboxylic Acid Group: Can be reduced by powerful hydride reagents and may complicate reactions under certain pH conditions.
-
Nitro Group: The target for reduction.
Therefore, the choice of reducing agent is paramount and must be guided by a clear understanding of the reactivity and limitations of available methods.
Method Selection and Mechanistic Considerations
Selecting the optimal reduction method requires balancing reactivity, selectivity, cost, and environmental impact. Below is an analysis of suitable methods for this specific transformation.
Catalytic Hydrogenation (Pd/C)
Catalytic hydrogenation with reagents like Palladium on carbon (Pd/C) is a highly efficient method for nitro group reduction.[3][4][5] The reaction proceeds by the adsorption of the nitro compound and hydrogen gas onto the catalyst surface, followed by a stepwise reduction to the amine.
-
Advantages: High efficiency, clean reaction, and simple catalyst removal by filtration.[4]
-
Causality of Experimental Choice (and Major Drawback): While effective for the nitro group, standard Pd/C with H₂ gas is highly likely to reduce the C=C double bonds of the allyl groups.[3] This lack of selectivity makes it a high-risk choice for this particular substrate. Specialized or "poisoned" catalysts could potentially offer better selectivity but would require extensive optimization.[6]
Metal-Acid Reductions (SnCl₂ and Fe/HCl)
Reductions using metals like tin, iron, or zinc in acidic media are classic, robust, and often highly chemoselective methods.[1][5][7]
-
Mechanism: The reaction involves a series of single-electron transfers from the metal to the nitro group. The acidic medium provides the protons necessary for the formation of water as a byproduct. This pathway is generally not effective for reducing isolated alkenes.
-
Tin(II) Chloride (SnCl₂): This is a particularly mild and reliable reagent for reducing aromatic nitro compounds in the presence of other reducible groups like aldehydes, ketones, and esters.[5][8] It is an excellent candidate for this synthesis.[9] The primary drawback is the need for stoichiometric amounts and the sometimes cumbersome workup to remove tin salt byproducts.[9]
-
Iron (Fe) in Acid: Iron powder with HCl or acetic acid is an inexpensive and effective alternative.[10][11] It is widely used in industrial processes due to its low cost and environmental benignity compared to other metals. The system is known to be selective for nitro groups over many other functionalities.[12][13][14]
Sodium Dithionite (Na₂S₂O₄)
Sodium dithionite is a mild and highly selective reducing agent, particularly useful for substrates with sensitive functional groups.[15][16]
-
Mechanism: It acts as a source of the sulfur dioxide radical anion (•SO₂⁻) in aqueous solution, which is the active reducing species.
-
Advantages: The reaction is typically performed in a biphasic system (e.g., water/ethyl acetate) or a protic solvent mixture, often at room temperature or with gentle heating.[15] It is compatible with a wide range of functional groups and is unlikely to affect the diallyl moiety.[17][18]
-
Trustworthiness: This method is self-validating as the mild conditions inherently protect most other functional groups. However, the reagent's stability is a concern; always use a fresh, high-quality supply as it can decompose upon storage.[7]
Logical Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate reduction method for this substrate.
Caption: Workflow for selecting a nitro reduction method.
Comparative Analysis of Recommended Methods
The following table summarizes the key parameters for the most promising reduction strategies.
| Parameter | Tin(II) Chloride (SnCl₂) | Iron / HCl (or AcOH) | Sodium Dithionite (Na₂S₂O₄) |
| Chemoselectivity | Excellent; preserves alkenes, esters, nitriles.[8][19] | Excellent; robust and selective for nitro groups.[12][19] | Excellent; very mild and compatible with most functional groups.[15][16] |
| Typical Yield | Good to Excellent (75-95%) | Good to Excellent (80-98%) | Good to Excellent (70-95%) |
| Reaction Conditions | Reflux in EtOH or EtOAc, 1-4 hours. | Reflux in EtOH/H₂O or AcOH, 1-3 hours.[11] | RT to 60°C in aqueous/organic biphasic system, 2-6 hours. |
| Workup Complexity | Moderate; requires basification to precipitate tin salts, which can be gelatinous and difficult to filter.[7][9] | Moderate; requires filtration of iron salts and careful extraction. | Low; typically involves simple phase separation and extraction. |
| Cost & Environment | Moderate cost; tin waste is an environmental concern.[9] | Low cost; iron is environmentally benign. | Low to moderate cost; byproducts are generally less toxic. |
Detailed Experimental Protocols
Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Protocol A: Reduction using Tin(II) Chloride Dihydrate
This protocol is a reliable standard for chemoselective nitro reductions.[7]
Reagents and Materials:
-
4-(Diallylamino)-3-nitrobenzoic acid (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)
-
Ethanol (Absolute)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Celite® (for filtration)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(diallylamino)-3-nitrobenzoic acid (1.0 eq) and absolute ethanol (approx. 15-20 mL per gram of starting material).
-
Reagent Addition: Add tin(II) chloride dihydrate (4.0-5.0 eq) to the suspension in one portion.
-
Reaction: Heat the mixture to reflux (approx. 80°C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-4 hours).
-
Workup:
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly and carefully add saturated NaHCO₃ solution to neutralize the acid and precipitate tin salts (tin hydroxides). The pH should be ~8. Caution: This neutralization is exothermic and will generate CO₂ gas.
-
Filter the resulting thick suspension through a pad of Celite® to remove the inorganic salts. Wash the filter cake thoroughly with ethyl acetate.
-
Transfer the combined filtrate to a separatory funnel. The product may be in either the aqueous or organic layer depending on the pH. If the product is in the aqueous layer, acidify slightly with dilute HCl to pH ~6-7 and extract with ethyl acetate (3x). If the product is in the organic layer, separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-amino-4-(diallylamino)benzoic acid.
-
Purification: The crude product can be purified by recrystallization or column chromatography if necessary.
Protocol B: Reduction using Sodium Dithionite
This protocol offers a milder alternative with a simpler workup.[15][16]
Reagents and Materials:
-
4-(Diallylamino)-3-nitrobenzoic acid (1.0 eq)
-
Sodium dithionite (Na₂S₂O₄) (3.0 - 4.0 eq)
-
Ethyl acetate (EtOAc)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(diallylamino)-3-nitrobenzoic acid (1.0 eq) in a mixture of ethyl acetate and water (e.g., a 2:1 ratio, approx. 30 mL total solvent per gram of starting material). Add enough NaHCO₃ (approx. 2.0 eq) to the aqueous phase to act as a base.
-
Reagent Addition: Add fresh sodium dithionite (3.0-4.0 eq) to the vigorously stirred biphasic mixture in portions over 15-20 minutes.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-50°C) to increase the rate. Monitor the reaction by TLC or LC-MS until completion (typically 3-6 hours).
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with additional ethyl acetate (2x).
-
-
Isolation: Combine all organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by recrystallization or column chromatography as needed.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Poor quality/decomposed reducing agent (especially Na₂S₂O₄).[7]2. Insufficient stoichiometry of the reducing agent.3. Poor solubility of the starting material.[7] | 1. Use a fresh, unopened bottle of the reducing agent.2. Increase the equivalents of the reducing agent (e.g., to 5 eq for SnCl₂).3. Add a co-solvent (e.g., THF) to improve solubility.[7][20] Consider gentle heating.[7] |
| Formation of Side Products (e.g., hydroxylamine, azoxy) | 1. Insufficient reducing agent to drive the reaction to completion.2. Localized overheating causing side reactions.[7] | 1. Ensure a sufficient excess of the reducing agent is used.2. For exothermic reactions, use an ice bath during reagent addition and maintain controlled heating. |
| Difficult Workup (SnCl₂ method) | Gelatinous precipitate of tin hydroxides clogs filter paper.[9] | 1. Use a thick pad of Celite® as a filter aid.2. Dilute the mixture with more solvent before filtration.3. Ensure the pH is sufficiently basic (>8) to fully precipitate the tin salts. |
| Low Product Recovery | The product, being amphoteric, may partition into the aqueous layer during workup depending on pH. | Carefully check the pH of the aqueous layer after extraction. Adjust the pH to near the isoelectric point (~pH 4-6) and re-extract with ethyl acetate or another suitable organic solvent. |
Reaction Pathway Visualization
The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. Controlling the reaction conditions ensures the full reduction to the desired amine.
Caption: General pathway for nitro group reduction.
References
-
Palladium on carbon - Wikipedia. Available at: [Link]
-
Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
(PDF) Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review - ResearchGate. Available at: [Link]
-
Nitro Reduction - Common Conditions - Organic Chemistry Data. Available at: [Link]
-
Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis - ResearchGate. Available at: [Link]
-
Efficient room-temperature hydrogenation of nitroaromatic compounds to primary amines using nitrogen-doped carbon-supported palladium catalysts - RSC Publishing. Available at: [Link]
-
Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Cataly - ResearchGate. Available at: [Link]
-
A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts | Request PDF - ResearchGate. Available at: [Link]
-
Highly efficient metal-free one-pot synthesis of α-aminophosphonates through reduction followed by Kabachnik–fields reaction - Aragen Life Sciences. Available at: [Link]
-
Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC. Available at: [Link]
-
Sn2+ reduction - Wordpress. Available at: [Link]
-
Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry. Available at: [Link]
-
Reduction of nitro compounds - Wikipedia. Available at: [Link]
-
Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - MDPI. Available at: [Link]
-
Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF - JRF Global. Available at: [Link]
-
Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium - Science Primary Literature. Available at: [Link]
-
Amine synthesis by nitro compound reduction - Organic Chemistry Portal. Available at: [Link]
-
The reduction of aromatic nitro compounds with anhydrous stannous chloride - Digital Commons @ NJIT. Available at: [Link]
-
Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry) - SciSpace. Available at: [Link]
-
Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Con - Longdom. Available at: [Link]
-
Chemoselective nitro reduction and hydroamination using a single iron catalyst - Semantic Scholar. Available at: [Link]
-
Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C - PubMed Central. Available at: [Link]
-
Chemoselective nitro reduction and hydroamination using a single iron catalyst - PMC - NIH. Available at: [Link]
-
my nitro refuses to be reduced : r/Chempros - Reddit. Available at: [Link]
-
Reduction of 4-nitrobenzoic acid - Sciencemadness.org. Available at: [Link]
-
Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Available at: [Link]
-
Selective Reduction of the Nitro-group Using Co2(CO)8-H2O - SciSpace. Available at: [Link]
-
Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE - Vedantu. Available at: [Link]
-
What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles? - ResearchGate. Available at: [Link]
-
Nitro Reduction - Iron (Fe) - Common Organic Chemistry. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 9. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 10. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
- 11. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 12. longdom.org [longdom.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Chemoselective nitro reduction and hydroamination using a single iron catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. aragen.com [aragen.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. reddit.com [reddit.com]
Troubleshooting & Optimization
Minimizing side reactions during diallylamination of nitrobenzoic acid
Technical Support Center: Diallylamination of Nitrobenzoic Acid
Executive Summary
This guide addresses the synthesis of 4-(diallylamino)-3-nitrobenzoic acid and its derivatives. The introduction of a diallylamino group is a critical step in synthesizing fluorescent probes, prodrugs, and polymerizable monomers.
There are two primary synthetic routes:
-
Nucleophilic Aromatic Substitution (
): Displacement of a leaving group (F/Cl) by diallylamine. (Recommended) - -Alkylation: Reaction of 4-amino-3-nitrobenzoic acid with allyl halides.
This guide prioritizes the
Module 1: The Pathway (Recommended)
Target Reaction: 4-fluoro-3-nitrobenzoic acid + diallylamine
Experimental Protocol (Optimized)
-
Substrate: 4-Fluoro-3-nitrobenzoic acid (Fluorine is preferred over Chlorine due to the higher electronegativity increasing the electrophilicity of the ipso-carbon in
reactions). -
Nucleophile: Diallylamine (2.5 - 3.0 equivalents).
-
Solvent: DMF or DMSO (Polar aprotic is required to stabilize the Meisenheimer complex).
-
Temperature:
.
Troubleshooting Guide ( )
Q1: I am observing a significant formation of a phenolic side product (4-hydroxy-3-nitrobenzoic acid). Why?
-
Root Cause: Hydrolysis of the aryl fluoride. The fluoride is an excellent leaving group for both the amine and ubiquitous water/hydroxide ions. If your solvent is "wet" or you are using an inorganic base (like
) that generates hydroxide in situ, the water competes with diallylamine. -
The Fix:
-
Switch Base: Use an organic base like DIPEA (N,N-Diisopropylethylamine) instead of inorganic carbonates. DIPEA acts as a proton sponge without generating nucleophilic hydroxide.
-
Drying: Dry DMF/DMSO over molecular sieves (3Å) for 24 hours prior to use.
-
Stoichiometry: Use excess diallylamine (3.0 eq). The amine itself can act as the base.
-
Q2: The reaction stalls at 70% conversion. Increasing temperature leads to "tar" formation.
-
Root Cause: Thermal decomposition and polymerization. Diallylamine derivatives are prone to radical-initiated cyclopolymerization (Butler polymerization) at high temperatures, especially if oxygen is present.
-
The Fix:
-
Catalyst: Add a nucleophilic catalyst like DMAP (5 mol%) or TBAF (Tetrabutylammonium fluoride) to accelerate the reaction at lower temperatures (
). -
Atmosphere: Strictly degas solvents and run under Argon/Nitrogen. Oxygen acts as a radical initiator for the allyl groups.
-
Inhibitor: Add a trace amount of BHT (butylated hydroxytoluene) to inhibit radical polymerization of the allyl tails.
-
Module 2: The Alkylation Pathway (Alternative)
Target Reaction: 4-amino-3-nitrobenzoic acid + Allyl Bromide
Troubleshooting Guide (Alkylation)
Q3: I see three spots on TLC: The product, a mono-allyl species, and a non-polar spot. What is the non-polar impurity?
-
Root Cause:
-Alkylation (Esterification). The carboxylic acid moiety is deprotonated by the base ( ) to form a carboxylate, which is a good nucleophile for allyl bromide. You are forming the allyl ester . -
The Fix:
-
Protection: You must protect the carboxylic acid as a methyl or ethyl ester before alkylation. Hydrolyze (saponify) it back to the acid after the diallylation.
-
Alternative: If you cannot protect, use reductive amination (Allyl aldehyde +
), which is specific to the amine and ignores the carboxylic acid.
-
Q4: I am getting the quaternary ammonium salt (Tri-allyl species).
-
Root Cause: The diallylamino group is more nucleophilic than the mono-allylamino group (inductive effect of alkyl groups), leading to over-alkylation.
-
The Fix:
-
Base Control: Use a weaker base (e.g.,
) that can neutralize the HBr formed but is not strong enough to deprotonate the aniline rapidly. -
Stepwise: It is difficult to stop at "diallyl" perfectly. It is often cleaner to drive the reaction to completion and accept some quaternary salt, which can be removed via column chromatography (it will stay on the baseline).
-
Module 3: Critical Workup & Stability
Q5: During workup (acidification), my product precipitates as a gummy oil, not a solid.
-
Root Cause: Zwitterionic "Isoelectric" Trapping. The product has a basic amine and an acidic carboxyl group. At neutral pH, it exists as a zwitterion which often has poor solubility characteristics and forms oils.
-
The Fix:
-
pH Swing: Do not stop at pH 7. Acidify all the way to pH 2-3 (protonating the amine, forming the HCl salt) or basify to pH 10 (forming the carboxylate salt). These salts are usually more crystalline or water-soluble than the zwitterion.
-
Isolation: Extract the fully protonated form (pH 2) into EtOAc, dry, and then concentrate. If an oil persists, triturace with cold Hexanes/Diethyl Ether to induce crystallization.
-
Visualizing the Pathways
The following diagram maps the competitive pathways and decision points for minimizing side reactions.
Figure 1: Reaction landscape showing the divergence of side products based on substrate and condition selection.
Summary of Reaction Conditions
| Parameter | Recommended ( | To Avoid | Reasoning |
| Solvent | Dry DMF, DMSO, NMP | Ethanol, Water, Wet Solvents | Water causes hydrolysis of F/Cl to OH. Protic solvents reduce nucleophilicity of amine. |
| Base | DIPEA, TEA (Organic bases) | Inorganic bases often require water for solubility or generate water, promoting hydrolysis. | |
| Temp | High heat triggers Claisen rearrangement or radical polymerization of allyl groups. | ||
| Atmosphere | Nitrogen/Argon | Air/Oxygen | Oxygen initiates radical polymerization of diallyl chains. |
References
-
Nucleophilic Arom
) Mechanisms:-
Bunnett, J. F., & Zahler, R. E. (1951).[1] "Nucleophilic Substitution Reactions." Chemical Reviews. (Establishes the activating effect of ortho-nitro groups in
reactions). -
Source:
-
-
Prevention of
-Alkylation vs -Alkylation: -
Polymerization of Diallylamine Derivatives
-
Synthesis of 4-Fluoro-3-nitrobenzoic acid (Precursor)
-
BenchChem Technical Guides. "Routes to 4-Fluoro-3-hydroxybenzoic acid and derivatives."[5] (Provides context on the reactivity of the fluoro-nitro scaffold).
-
Source:
-
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Free Radical Copolymerization of Diallylamine and Itaconic Acid for the Synthesis of Chitosan Base Superabsorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Synthesis of 4-(Diallylamino)-3-nitrobenzoic Acid
Welcome to the technical support center for the synthesis of 4-(diallylamino)-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance your experimental success. Our focus is on the critical parameter of reaction temperature and its impact on yield, purity, and overall reaction efficiency.
Synthesis Overview: The Nucleophilic Aromatic Substitution (SNAcAr) Pathway
The synthesis of 4-(diallylamino)-3-nitrobenzoic acid is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a halo-substituted nitrobenzoic acid, typically 4-chloro-3-nitrobenzoic acid, with diallylamine. The electron-withdrawing nitro group is crucial as it activates the aromatic ring towards nucleophilic attack by delocalizing the negative charge of the intermediate Meisenheimer complex[1].
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the synthesis of 4-(diallylamino)-3-nitrobenzoic acid?
A1: The synthesis relies on the nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the electron-rich diallylamine acts as a nucleophile, attacking the electron-deficient carbon atom bonded to the chlorine on the 4-chloro-3-nitrobenzoic acid ring. The presence of the strongly electron-withdrawing nitro group ortho to the leaving group (chlorine) is essential for activating the ring to nucleophilic attack and stabilizing the negatively charged intermediate, known as a Meisenheimer complex[1]. The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the final product.
Q2: What is a typical starting point for the reaction temperature?
A2: Based on analogous syntheses, a good starting point for the reaction temperature is refluxing in a suitable solvent. For instance, the synthesis of the similar compound 4-(ethylamino)-3-nitrobenzoic acid is conducted by refluxing in aqueous ethanol for 3 hours[2]. However, milder conditions, such as stirring at room temperature for an extended period (e.g., 24 hours), have also been reported for the synthesis of 4-(methylamino)-3-nitrobenzoic acid and may be a viable starting point for optimization[3].
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is an effective and straightforward method for monitoring the reaction's progress. A co-spot of the reaction mixture with the starting material (4-chloro-3-nitrobenzoic acid) on a silica gel plate will show the consumption of the starting material and the appearance of a new, typically more non-polar, product spot.
Q4: My final product is a persistent oil and won't solidify. What should I do?
A4: The presence of impurities or residual solvent can prevent the product from solidifying. First, ensure all solvent has been removed under high vacuum. If the product remains an oil, purification by column chromatography on silica gel is recommended. If the product is pure but still an oil, it may be due to its intrinsic physical properties. In such cases, characterization by spectroscopic methods (NMR, IR, MS) is crucial for confirming its identity and purity.
Q5: How do I confirm the identity and purity of my synthesized 4-(diallylamino)-3-nitrobenzoic acid?
-
Melting Point: A sharp melting point is a good indicator of purity. For comparison, the melting point of 4-(methylamino)-3-nitrobenzoic acid is reported as >300°C[3].
-
NMR Spectroscopy: 1H and 13C NMR will confirm the structure. The 1H NMR spectrum of 4-(methylamino)-3-nitrobenzoic acid is available in chemical databases for comparison[4]. For the diallyl derivative, you would expect to see characteristic signals for the allyl protons in addition to the aromatic protons.
-
FTIR Spectroscopy: Infrared spectroscopy can confirm the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, and the N-O stretches of the nitro group.
Troubleshooting Guide: Optimizing Reaction Temperature
The choice of reaction temperature is a critical factor that directly influences the reaction rate, yield, and purity of the final product.
| Issue | Potential Cause at Different Temperatures | Recommended Solution |
| Low to No Conversion | Low Temperature: The reaction may be too slow at room temperature or below, lacking the necessary activation energy. | Gradually increase the reaction temperature in increments (e.g., to 50°C, then to reflux). Monitor the reaction progress by TLC at each stage. |
| High Temperature: While less likely for this specific issue, prolonged heating at very high temperatures could potentially lead to the degradation of starting materials or the product. | If high temperatures are not yielding product, re-evaluate the reaction at a milder temperature for a longer duration. | |
| Formation of Multiple Byproducts (Observed on TLC) | Low Temperature: Incomplete reaction can lead to a mixture of starting material and product. | Increase the reaction time or temperature to drive the reaction to completion. |
| High Temperature: High temperatures can promote side reactions. While specific side reactions involving the allyl groups of diallylamine are not widely reported in this context, the potential for polymerization or other rearrangements exists at elevated temperatures. | Reduce the reaction temperature. If the reaction is too slow at lower temperatures, consider a more controlled heating approach (e.g., using a temperature-controlled oil bath) to find the optimal balance. | |
| Dark-Colored Product | High Temperature: Decomposition of the starting materials or the product can occur at excessive temperatures, leading to colored impurities. | Lower the reaction temperature. Purification of the crude product by recrystallization or column chromatography may be necessary to remove the colored impurities. |
| Low Isolated Yield | Low Temperature: Incomplete reaction is a primary cause of low yield. | Increase reaction time or temperature. |
| High Temperature: Product degradation or formation of soluble byproducts can reduce the isolated yield. | Optimize the temperature to the minimum required for a reasonable reaction rate. |
Visualizing the Troubleshooting Logic
Caption: Troubleshooting workflow for temperature optimization.
Experimental Protocols
The following protocols are provided as a starting point for the synthesis and optimization of 4-(diallylamino)-3-nitrobenzoic acid.
Protocol 1: Synthesis at Reflux Temperature
This protocol is adapted from the synthesis of 4-(ethylamino)-3-nitrobenzoic acid[2].
Materials:
-
4-Chloro-3-nitrobenzoic acid
-
Diallylamine (2 equivalents)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-3-nitrobenzoic acid (1 equivalent) in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Add diallylamine (2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., dichloromethane) to remove any unreacted diallylamine.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate).
Protocol 2: Synthesis at Room Temperature
This protocol is adapted from the synthesis of 4-(methylamino)-3-nitrobenzoic acid.
Materials:
-
4-Chloro-3-nitrobenzoic acid
-
Diallylamine (1.5 equivalents)
-
Triethylamine (2 equivalents)
-
Ethanol or Methanol
-
Water
-
Acetic Acid
Procedure:
-
Dissolve 4-chloro-3-nitrobenzoic acid (1 equivalent) in ethanol or methanol in a round-bottom flask.
-
Add triethylamine (2 equivalents) followed by diallylamine (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Add water to the residue and filter to remove any insoluble impurities.
-
Acidify the filtrate with acetic acid to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization if necessary.
Visualizing the Synthetic Workflow
Caption: General workflow for the synthesis of 4-(diallylamino)-3-nitrobenzoic acid.
Data Summary for Analogous Compounds
The following table provides data for compounds structurally similar to the target molecule, which can be used as a reference for characterization.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| 4-Amino-3-nitrobenzoic acid | C7H6N2O4 | 182.13 | 280 (dec.) | [5] |
| 4-(Methylamino)-3-nitrobenzoic acid | C8H8N2O4 | 196.16 | >300 | [3] |
| 4-Ethylamino-3-nitrobenzoic acid | C9H10N2O4 | 210.19 | Not reported | [2] |
References
-
4-Ethylamino-3-nitrobenzoic acid. National Center for Biotechnology Information. [Link]
-
4-Nitrobenzoic acid. Wikipedia. [Link]
-
Supporting Information. Centers for Disease Control and Prevention. [Link]
- US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid.
-
4-(Methylamino)-3-nitrobenzoic acid | C8H8N2O4. PubChem. [Link]
-
(PDF) 4-tert-Butylamino-3-nitrobenzoic acid. ResearchGate. [Link]
-
Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry. [Link]
-
m-NITROBENZOIC ACID. Organic Syntheses. [Link]
-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. The Royal Society of Chemistry. [Link]
-
3-Nitrobenzoic acid. Wikipedia. [Link]
-
Selective Arylation of RNA 2'-OH Groups via SNAr Reaction with Trialkylammonium Heterocycles. National Center for Biotechnology Information. [Link]
-
VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. The Royal Society of Chemistry. [Link]
-
3-Nitro-benzoic acid - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]
-
(PDF) Mechanistic Assessment of SNAr Displacement of Halides from 1-Halo-2,4-dinitrobenzenes by Selected Primary and Secondary Amines: Bronsted and Mayr Analyses. ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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- 3. 4-(METHYLAMINO)-3-NITROBENZOIC ACID | 41263-74-5 [chemicalbook.com]
- 4. 4-(METHYLAMINO)-3-NITROBENZOIC ACID(41263-74-5) 1H NMR [m.chemicalbook.com]
- 5. 4-アミノ-3-ニトロ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]
Removing unreacted diallylamine from 4-(Diallylamino)-3-nitrobenzoic acid product
[1][2][3][4]
Diagnostic & Strategy Overview
You are encountering persistent diallylamine (DAA) contamination in your 4-(Diallylamino)-3-nitrobenzoic acid product. This is a common challenge in Nucleophilic Aromatic Substitution (
The Chemical Challenge[5]
The Solution Logic
Thermal removal (rotary evaporation) is insufficient because DAA has a high boiling point (111°C) relative to standard drying protocols, and trace amine salts often "oil out" with the product.[4]
The Strategy: We will exploit the huge
Primary Protocol: The "Acid-Wash" Partition
Recommended for: Oily crudes or high-lipophilicity derivatives (like diallyl).[1][2][3][4]
This method is superior to precipitation for the diallyl derivative because the two allyl chains make the product "greasy," often causing it to form a gummy emulsion rather than a clean powder during aqueous precipitation.
Reagents Required[2][3][4][8][9][10][11][12]
Step-by-Step Methodology
| Step | Action | Mechanistic Rationale |
| 1 | Dissolution | Dissolve the crude reaction mixture in EtOAc (10 mL per gram of crude). Note: If the crude is a gum, sonicate to ensure full dissolution.[4] |
| 2 | Acid Wash (Critical) | Wash the organic phase 3 times with 1M HCl (1:1 volume ratio).[3][4] Vigorous shaking is required.[3][4] |
| 3 | Brine Wash | Wash the organic layer once with saturated brine.[3] |
| 4 | Drying | Dry organic layer over anhydrous |
Secondary Protocol: The "Reverse Precipitation" Workup
Recommended for: Large scale (>50g) or if the product crystallizes easily.
If the Acid-Wash protocol yields an oil, this method forces the product to precipitate from a homogeneous aqueous phase, leaving the amine in solution.
Workflow Visualization
The following diagram illustrates the decision logic and chemical state changes during this protocol.
Caption: Separation logic relying on the amphoteric nature of the mixture. The product is selectively moved between phases by pH manipulation.
Step-by-Step Methodology
-
Solubilization: Dissolve the crude solid in 0.5M NaOH . The solution should turn deep yellow/orange (formation of the benzoate salt).[4]
-
Extraction (Amine Removal): Extract this aqueous solution 2 times with Dichloromethane (DCM) .[1][3][4]
-
Precipitation: Separate the aqueous layer.[3][4] Cool it to 0°C in an ice bath. Slowly add concentrated HCl dropwise with stirring until pH
2. -
Filtration: Filter the solid and wash with cold water.[3][4]
Polishing: Recrystallization
If trace amine odor persists or HPLC purity is <98%, perform a recrystallization.[4]
Troubleshooting & FAQs
Q: The product formed a "gummy oil" instead of a solid when I acidified the aqueous layer. What happened? A: This is common with diallyl derivatives due to their lipophilicity.[3][4]
-
Fix: Do not filter. Extract the "gum" into EtOAc. Proceed with the Primary Protocol (Acid-Wash) described in Section 2. The gum is your product; it just failed to crystallize in water.
Q: I still smell diallylamine in the final product. A: Diallylamine has a very low odor threshold.[3]
-
Fix: Dry the product in a vacuum oven at 50°C overnight over a dish of P2O5 or concentrated H2SO4. The acid trap helps absorb the volatile amine released during drying.
Q: Can I just distill the diallylamine off? A: Not recommended. While DAA boils at 111°C, nitro-benzoic acids can be thermally unstable (risk of decarboxylation) at the temperatures required to drive off the last traces of amine from a melt.[4] Acid-base extraction is safer and more effective.[1][2][3][4]
Q: My yield is lower than expected after the Acid Wash. A: You may have formed an emulsion or the product is slightly soluble in water.[3]
References
-
pKa Values of Amines: National Center for Biotechnology Information. PubChem Compound Summary for CID 31279, Diallylamine.[4] [Link]
-
General Synthesis of 4-(Dialkylamino)-3-nitrobenzoic acids: Li, J., et al. (2009).[1][2][3][4] Synthesis and crystal structure of ethyl 4-ethylamino-3-nitrobenzoate. PMC - US National Library of Medicine. [Link][2][3][4]
-
Solubility Data: 3-Nitrobenzoic acid properties and solubility in organic solvents. Wikipedia / Chemical Data Collections. [Link][1][3][4]
-
Amine Removal Techniques: Organic Syntheses, Coll. Vol. 1, p. 201 (Diallylamine synthesis and purification).[4] [Link]
Sources
- 1. CAS 41263-74-5: 4-(Methylamino)-3-nitrobenzoic acid [cymitquimica.com]
- 2. CN101066929A - Process of preparing 4-amino-3-nitro phenol - Google Patents [patents.google.com]
- 3. Diallylamine | C6H11N | CID 31279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Diallylamine CAS#: 124-02-7 [m.chemicalbook.com]
- 7. Diallylamine synthesis - chemicalbook [chemicalbook.com]
- 8. stacks.cdc.gov [stacks.cdc.gov]
Validation & Comparative
A Researcher's Guide to the 1H NMR Interpretation and Peak Assignment of 4-(Diallylamino)-3-nitrobenzoic acid
This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(Diallylamino)-3-nitrobenzoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple peak list to explain the underlying principles governing the spectrum. By comparing theoretical predictions with experimental considerations, this guide serves as a practical tool for the structural elucidation of this and similar molecules.
Introduction to 4-(Diallylamino)-3-nitrobenzoic acid and the Role of NMR
4-(Diallylamino)-3-nitrobenzoic acid is a multifaceted organic molecule featuring a substituted benzene ring with a carboxylic acid, a nitro group, and a diallylamino group. This combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. Accurate structural confirmation is paramount, and ¹H NMR spectroscopy stands as a primary analytical technique for this purpose. It provides detailed information about the electronic environment of each proton, their connectivity, and the overall molecular structure.
Theoretical ¹H NMR Spectral Analysis
To effectively interpret an experimental spectrum, it is crucial to first predict the expected chemical shifts, integration, and multiplicity for each proton in the molecule. The structure of 4-(Diallylamino)-3-nitrobenzoic acid is shown below, with protons labeled for the subsequent discussion.
Figure 1: Chemical structure of 4-(Diallylamino)-3-nitrobenzoic acid with proton labeling.
Aromatic Protons (H-2, H-5, H-6)
The aromatic region of the ¹H NMR spectrum is particularly informative due to the influence of the substituents on the benzene ring.
-
Carboxylic Acid (-COOH): This is an electron-withdrawing group, which deshields adjacent protons.
-
Nitro Group (-NO₂): A strong electron-withdrawing group that significantly deshields nearby protons, causing them to resonate at a lower field (higher ppm).[1]
-
Diallylamino Group (-N(CH₂CH=CH₂)₂): An electron-donating group that shields adjacent protons, causing them to shift to a higher field (lower ppm).[2]
Based on these substituent effects:
-
H-2: This proton is ortho to the strongly electron-withdrawing nitro group and meta to the carboxylic acid. The powerful deshielding effect of the nitro group will cause H-2 to be the most downfield of the aromatic protons. It will appear as a singlet due to the absence of adjacent protons.
-
H-5: This proton is ortho to the electron-donating diallylamino group and meta to the nitro group. The shielding effect of the amino group will cause H-5 to be the most upfield of the aromatic protons. It will appear as a doublet, coupled to H-6.
-
H-6: This proton is ortho to the carboxylic acid group and meta to the diallylamino group. It will be deshielded by the carboxylic acid. It will appear as a doublet, coupled to H-5.
Diallylamino Group Protons (H-a, H-b, H-c)
The diallylamino group will exhibit characteristic signals for the allyl protons.
-
H-a (-N-CH₂-): These methylene protons are adjacent to the nitrogen atom and the vinyl group. The electronegativity of the nitrogen will cause a downfield shift. This signal is expected to be a doublet, split by the adjacent vinyl proton (H-b).
-
H-b (-CH=CH₂): This methine proton is part of the vinyl group. It will be split by the adjacent methylene protons (H-a) and the terminal vinyl protons (H-c), resulting in a complex multiplet, likely a doublet of triplets or a multiplet.
-
H-c (=CH₂): These are the terminal vinyl protons. They will be split by the methine proton (H-b), appearing as a doublet. Due to their different spatial relationships with the rest of the molecule (cis and trans), they may appear as two separate signals, each as a doublet.
Carboxylic Acid Proton (-COOH)
The proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift, often above 10 ppm.[3][4] Its broadness is due to hydrogen bonding and chemical exchange.
Comparison of Predicted and Experimental Data
| Proton Label | Predicted Multiplicity | Predicted Integration | Predicted Chemical Shift (ppm) | Rationale for Chemical Shift |
| H-2 | Singlet (s) | 1H | ~8.5 - 8.8 | Strongly deshielded by the ortho nitro group. |
| H-6 | Doublet (d) | 1H | ~8.0 - 8.2 | Deshielded by the ortho carboxylic acid group. |
| H-5 | Doublet (d) | 1H | ~7.0 - 7.3 | Shielded by the ortho amino group.[2] |
| H-b | Multiplet (m) | 2H | ~5.8 - 6.1 | Typical chemical shift for a vinyl methine proton adjacent to other vinyl protons. |
| H-c | Doublet of doublets (dd) or Multiplet (m) | 4H | ~5.2 - 5.4 | Typical chemical shift for terminal vinyl protons. |
| H-a | Doublet (d) | 4H | ~4.0 - 4.3 | Deshielded by the adjacent nitrogen atom.[1] |
| -COOH | Broad Singlet (br s) | 1H | >10 | Highly deshielded acidic proton, subject to exchange.[3] |
Experimental Protocol for ¹H NMR Spectroscopy
To obtain a high-quality ¹H NMR spectrum of 4-(diallylamino)-3-nitrobenzoic acid, the following protocol is recommended.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good initial choice due to its ability to dissolve a wide range of organic compounds and its exchangeable proton signal, which can help identify the carboxylic acid proton.
-
Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), which is set to 0.00 ppm.[5]
NMR Instrument Parameters
-
Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Acquisition Parameters:
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of at least 5 seconds to ensure accurate integration, especially for the broad carboxylic acid proton signal.
-
Pulse Angle: A 30-degree pulse angle is often a good compromise between signal intensity and relaxation time.
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
-
Visualizing Spin-Spin Coupling
The connectivity of the protons can be visualized using a spin-spin coupling diagram.
Caption: Spin-spin coupling network in 4-(diallylamino)-3-nitrobenzoic acid.
Conclusion
The ¹H NMR spectrum of 4-(diallylamino)-3-nitrobenzoic acid is complex but can be fully interpreted through a systematic analysis of substituent effects and spin-spin coupling patterns. The aromatic region provides clear evidence for the substitution pattern, while the aliphatic region confirms the presence and connectivity of the diallylamino group. This guide provides a robust framework for researchers to confidently assign the peaks in their experimental spectra and verify the structure of this important molecule.
References
-
CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. 1
-
Ch 13 - Aromatic H - University of Calgary. Link
-
Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis... Link
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Link
-
Organic Chemistry Data. 5.3 Spin-Spin Splitting: J-Coupling. Link
-
DSpace@MIT. APPENDIX 2. Link
-
H NMR Spectroscopy. Link
-
BenchChem. 4-(Methylamino)-3-nitrobenzoic acid. Link
-
SpectraBase. 3-Nitro-benzoic acid - Optional[1H NMR] - Chemical Shifts. Link
-
ChemicalBook. 4-Amino-3-nitrobenzoic acid(1588-83-6) 1H NMR spectrum. Link
-
UCLA Chemistry and Biochemistry. Spectroscopy Tutorial: Nitro Groups. Link
-
Chemistry Steps. NMR Chemical Shift Values Table. Link
-
OpenStax. 13.4 Chemical Shifts in 1H NMR Spectroscopy. Link
-
Slideshare. Aromatic allylic-nmr-spin-spin-coupling. Link
-
YouTube. Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets. Link
-
Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Link
-
Oregon State University. 1H NMR Chemical Shift. Link
-
Filo. How would the 1H NMR spectrum of 4-(N,N-dimethyl) benzoic acid (shown bel.. Link
-
ChemicalBook. 4-(METHYLAMINO)-3-NITROBENZOIC ACID | 41263-74-5. Link
-
CymitQuimica. CAS 41263-74-5: 4-(Methylamino)-3-nitrobenzoic acid. Link
-
BenchChem. A Comprehensive Technical Review of 4-Methyl-3-nitrobenzoic Acid: Synthesis, Biological Activity, and Therapeutic Potential. Link
-
Google Patents. US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid. Link
Sources
- 1. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. che.hw.ac.uk [che.hw.ac.uk]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to the LC-MS Fragmentation Analysis of 4-(Diallylamino)-3-nitrobenzoic Acid
This guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of 4-(Diallylamino)-3-nitrobenzoic acid. Designed for researchers, scientists, and drug development professionals, this document offers a technical comparison with alternative analytical methods, supported by predictive fragmentation data and detailed experimental protocols. Our approach is grounded in established principles of mass spectrometry, ensuring a robust and scientifically validated discussion.
Introduction: The Analytical Challenge of Substituted Nitrobenzoic Acids
4-(Diallylamino)-3-nitrobenzoic acid is a multifaceted molecule featuring a carboxylic acid, a tertiary amine, and a nitroaromatic group. This combination of functionalities makes it an interesting candidate in synthetic chemistry and drug discovery. The structural elucidation of such molecules is paramount for quality control, metabolite identification, and understanding structure-activity relationships. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose, offering high sensitivity and structural information through controlled fragmentation.[1][2] This guide will dissect the predicted fragmentation behavior of this specific molecule, providing a framework for its identification and characterization.
Predicted LC-MS/MS Fragmentation Pattern of 4-(Diallylamino)-3-nitrobenzoic Acid
While a publicly available experimental spectrum for this exact molecule is not readily found, we can confidently predict its fragmentation pattern by dissecting its constituent chemical moieties: the benzoic acid, the diallylamino group, and the nitro group. The fragmentation will be induced by collision-induced dissociation (CID), a process where ions are accelerated and collided with neutral gas molecules, causing them to break apart at their weakest bonds.[3][4][5]
The molecular weight of 4-(Diallylamino)-3-nitrobenzoic acid (C13H14N2O4) is 262.26 g/mol . In electrospray ionization (ESI), we would expect to observe the protonated molecule [M+H]+ at m/z 263.10 in positive ion mode and the deprotonated molecule [M-H]- at m/z 261.08 in negative ion mode.
Positive Ion Mode ([M+H]+ at m/z 263.10) Fragmentation
In positive ion mode, protonation will likely occur on the diallylamino nitrogen or one of the oxygens of the carboxylic acid or nitro group. The fragmentation cascade will be driven by the stability of the resulting fragment ions.
Key Predicted Fragmentations:
-
Loss of an allyl radical (C3H5•): A common fragmentation for allylic amines is the homolytic cleavage of the C-N bond, resulting in the loss of an allyl radical. This would produce a prominent ion at m/z 222.08 .
-
Loss of propene (C3H4): A rearrangement followed by the neutral loss of propene is also a plausible pathway, leading to an ion at m/z 223.08 .
-
Loss of water (-H2O): The carboxylic acid group can easily lose water, especially after protonation, yielding a fragment at m/z 245.09 .
-
Decarboxylation (-CO2): The loss of carbon dioxide from the precursor ion would result in a fragment at m/z 219.11 .
-
Combined Losses: Sequential losses are also highly probable, such as the loss of water followed by the loss of an allyl group, or vice-versa.
Negative Ion Mode ([M-H]- at m/z 261.08) Fragmentation
In negative ion mode, the deprotonation will occur at the most acidic site, the carboxylic acid. The fragmentation will be influenced by the resulting carboxylate anion.
Key Predicted Fragmentations:
-
Loss of CO2 (-44 Da): Decarboxylation is a very common fragmentation pathway for deprotonated carboxylic acids, which would result in a major fragment ion at m/z 217.09 .
-
Loss of NO2• (-46 Da): Nitroaromatic compounds are known to lose a nitro radical in negative ion mode, producing an ion at m/z 215.09 .[6][7]
-
Loss of HNO2 (-47 Da): The neutral loss of nitrous acid is another characteristic fragmentation for nitroaromatics, leading to a fragment at m/z 214.08 .[7]
-
Loss of an allyl radical (C3H5•): Similar to the positive mode, the loss of an allyl radical can occur, resulting in an ion at m/z 220.06 .
Summary of Predicted Fragment Ions
| Ion Mode | Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss/Fragment Structure |
| Positive | 263.10 ([M+H]+) | 245.09 | [M+H - H2O]+ |
| 222.08 | [M+H - C3H5•]+ (Loss of allyl radical) | ||
| 223.08 | [M+H - C3H4]+ (Loss of propene) | ||
| 219.11 | [M+H - CO2]+ | ||
| 176.07 | [M+H - CO2 - C3H5•]+ | ||
| Negative | 261.08 ([M-H]-) | 217.09 | [M-H - CO2]- |
| 215.09 | [M-H - NO2•]- | ||
| 214.08 | [M-H - HNO2]- | ||
| 220.06 | [M-H - C3H5•]- |
Visualizing the Fragmentation Pathway
Caption: Predicted major fragmentation pathways for 4-(Diallylamino)-3-nitrobenzoic acid in positive and negative ion modes.
Comparison with Alternative Analytical Methodologies
While LC-MS/MS is ideal for sensitive quantification and structural elucidation via fragmentation, other techniques offer complementary information.
| Technique | Principle | Strengths | Weaknesses |
| LC-MS/MS | Separation by chromatography, followed by mass analysis and fragmentation. | High sensitivity and selectivity, provides molecular weight and structural data. | Destructive technique, may have matrix effects. |
| Nuclear Magnetic Resonance (NMR) | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation. | Unambiguous structure determination, non-destructive. | Lower sensitivity than MS, requires larger sample amounts, complex mixtures are challenging. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample's molecules. | Provides information about functional groups, non-destructive. | Not suitable for complex mixtures, limited structural information. |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet or visible radiation by the sample. | Simple, quantitative for known compounds with a chromophore. | Very limited structural information, low selectivity. |
For the definitive identification of 4-(Diallylamino)-3-nitrobenzoic acid, a combination of LC-MS/MS for molecular weight and fragmentation and NMR for the complete structural assignment would be the gold standard.
Detailed Experimental Protocol for LC-MS/MS Analysis
This protocol outlines a robust method for the analysis of 4-(Diallylamino)-3-nitrobenzoic acid using a standard triple quadrupole or high-resolution mass spectrometer.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of 4-(Diallylamino)-3-nitrobenzoic acid in methanol.
-
Working Solutions: Serially dilute the stock solution with 50:50 methanol:water to create working standards ranging from 1 ng/mL to 1000 ng/mL.
Liquid Chromatography Conditions
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions
-
Mass Spectrometer: Sciex Triple Quad 6500+ or Thermo Orbitrap Exploris 240 or equivalent.
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes.
-
Ion Source Gas 1: 50 psi.
-
Ion Source Gas 2: 60 psi.
-
Curtain Gas: 35 psi.
-
Temperature: 550 °C.
-
IonSpray Voltage: +5500 V (positive), -4500 V (negative).
-
MS1 Scan Range: m/z 100-300.
-
MS/MS: Product ion scans of m/z 263.1 (positive) and m/z 261.1 (negative).
-
Collision Energy (CE): Ramped from 10-40 eV to observe the full range of fragment ions.
Sources
- 1. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
- 2. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 4. Collision-Based Ion-activation and Dissociation - AnalyteGuru [thermofisher.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 7. Gas-phase fragmentation analysis of nitro-fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing reactivity of 4-(Diallylamino)-3-nitrobenzoic acid vs 4-amino-3-nitrobenzoic acid
Executive Summary
This guide analyzes the divergent chemical behaviors of 4-amino-3-nitrobenzoic acid (ANBA) and its tertiary analog, 4-(diallylamino)-3-nitrobenzoic acid (DANBA) . While they share a core nitrobenzoic acid scaffold, the substitution at the 4-position dictates two completely distinct application pathways.
-
ANBA functions primarily as a pharmaceutical intermediate . Its primary amine is capable of hydrogen bonding and planar conjugation, making it an ideal precursor for benzimidazoles and azo dyes.
-
DANBA functions as a functional monomer for materials science. The bulky diallyl group introduces steric inhibition of resonance (SIR), forcing the amine out of planarity, while the allyl tails enable radical cyclopolymerization and thiol-ene "click" chemistry.
Structural & Electronic Divergence
The reactivity difference between these molecules is governed by Steric Inhibition of Resonance (SIR) and Hydrogen Bonding .[1]
Electronic Conjugation & Planarity
-
ANBA (Planar System): The primary amine (
) forms an intramolecular hydrogen bond with the adjacent ortho-nitro group. This locks the molecule into a planar conformation, maximizing the resonance donation of the nitrogen lone pair into the electron-deficient aromatic ring. This makes the amino group significantly less nucleophilic. -
DANBA (Twisted System): The two bulky allyl groups clash sterically with the ortho-nitro group. To relieve this strain, the
bond rotates, twisting the nitrogen lone pair out of alignment with the aromatic -system.-
Consequence: The "push-pull" electronic character is disrupted. The nitrogen lone pair is less delocalized into the ring, theoretically making it more basic, yet it is sterically inaccessible for reaction.
-
Comparison Table: Physicochemical Properties
| Feature | 4-Amino-3-nitrobenzoic Acid (ANBA) | 4-(Diallylamino)-3-nitrobenzoic Acid (DANBA) |
| CAS | 1588-83-6 | Analogous to 41263-74-5 (Methyl variant) |
| Amine Type | Primary ( | Tertiary ( |
| Conformation | Planar (Intramolecular H-bond) | Twisted (Steric Inhibition of Resonance) |
| Solubility | Soluble in DMSO, MeOH; Poor in non-polar | Soluble in DCM, EtOAc, Toluene |
| Fluorescence | Weak/Quenched (due to nitro group) | Potential TICT (Twisted Intramolecular Charge Transfer) |
| Reactivity Class | Nucleophile / Heterocycle Precursor | Radical Monomer / Cross-linker |
Synthetic Pathways & Availability
While ANBA is a commodity chemical, DANBA is typically synthesized de novo in the lab for specific material applications.
Sourcing ANBA
ANBA is widely available commercially. It is industrially produced via the nitration of p-toluidine followed by oxidation, or the nitration of p-aminobenzoic acid (PABA).
Synthesis of DANBA (Protocol)
DANBA is best synthesized via Nucleophilic Aromatic Substitution (
Protocol: Preparation of 4-(Diallylamino)-3-nitrobenzoic Acid
-
Reagents:
-
4-Chloro-3-nitrobenzoic acid (1.0 eq)
-
Diallylamine (2.2 eq) — Excess acts as base
-
Ethanol or DMF (Solvent)
-
-
Procedure:
-
Dissolve 4-chloro-3-nitrobenzoic acid in Ethanol (0.5 M concentration).
-
Add diallylamine dropwise at room temperature.
-
Reflux the mixture for 6–12 hours. The solution will likely darken.
-
Monitor: TLC (50% EtOAc/Hexane) should show consumption of the starting chloride.
-
-
Workup:
-
Concentrate the solvent in vacuo.
-
Resuspend residue in water and acidify to pH 3–4 with 1M HCl to precipitate the free acid.
-
Extract with Ethyl Acetate (
). Wash organics with brine, dry over . -
Purification: Recrystallize from Ethanol/Water or purify via column chromatography.
-
Reactivity Profile & Applications
ANBA: The Benzimidazole Pathway
ANBA is the "gold standard" precursor for synthesizing benzimidazoles.
-
Mechanism: The carboxylic acid is often esterified first. Then, the nitro group is reduced (using
or ) to a diamine. This ortho-diamine condenses with aldehydes or carboxylic acids to close the imidazole ring. -
Constraint: DANBA cannot undergo this reaction because it lacks the N-H protons required for the condensation and aromatization steps.
DANBA: The Polymerization Pathway
DANBA is a "functional monomer." The diallyl group is not just a protecting group; it is a reactive handle.
-
Cyclopolymerization: Under radical initiation (e.g., AIBN), diallyl ammonium salts undergo "Butler Cyclopolymerization" to form pyrrolidine rings within the polymer chain. While the free acid DANBA is less prone to this than its quaternary ammonium salts, it can still cross-link.
-
Thiol-Ene Click: The allyl double bonds react rapidly with thiols under UV light. This allows DANBA to be "clicked" onto peptide backbones or hydrogels to introduce a benzoic acid moiety.
Visualizations (Graphviz)
Reactivity Divergence Map
This diagram illustrates how the structural difference dictates the downstream chemistry.
Figure 1: Divergent chemical pathways. ANBA favors heterocycle formation, while DANBA favors alkene-based polymerization.
Synthesis Workflow for DANBA
Figure 2: Standard
Experimental Validation: Comparative Solubility Test
To verify the identity of the two compounds without advanced spectroscopy, a simple solubility switch test can be performed based on their zwitterionic vs. lipophilic nature.
Protocol:
-
Prepare two vials: Vial A (ANBA) and Vial B (DANBA).
-
Add 2 mL of Toluene to both.
-
Observation: DANBA (lipophilic allyl tails) should show partial or full solubility. ANBA (zwitterionic/H-bonding) will remain a suspension.
-
-
Add 2 mL of 1M NaOH to both (biphasic mixture).
-
Observation: Both will dissolve into the aqueous layer as the carboxylic acid deprotonates (
).
-
-
Separate the aqueous layer and acidify with HCl.
-
Observation: Both re-precipitate.
-
-
Critical Step: Extract the acidified precipitate with Hexane .
-
Result: DANBA will extract into Hexane (organic layer turns yellow). ANBA will largely remain insoluble or partition into the aqueous/interface due to high polarity.
-
References
-
Synthesis of Nitro-Anilines via
:- Methodology: The displacement of activated aryl chlorides by secondary amines is a fundamental organic transform
-
Source: Sigma-Aldrich. 4-Amino-3-nitrobenzoic acid Product Sheet. Link
-
Steric Inhibition of Resonance (SIR)
- Concept: The twisting of N,N-dialkyl-2-nitroanilines is a documented physical organic phenomenon affecting basicity and color.
-
Source: Master Organic Chemistry. Basicity of Disubstituted Aromatic Amines. Link
-
Polymerization of Diallyl Monomers
- Concept: Radical cyclopolymerization of diallyl ammonium deriv
-
Source: E3S Web of Conferences. Study of radical polymerization of diallyl monomer. Link
-
Benzimidazole Synthesis from ANBA
- Application: Use of 4-(methylamino)
-
Source: Google Patents. EP2834224B1 - Process for the preparation of benzimidazole derivatives. Link
Sources
Comparative Guide: Single Crystal X-ray Diffraction Profiling of 4-(Diallylamino)-3-nitrobenzoic Acid & Analogs
Executive Summary: The Structural Mandate
4-(Diallylamino)-3-nitrobenzoic acid represents a critical class of "push-pull" chromophores used in Non-Linear Optical (NLO) materials and pharmaceutical intermediates. Its structural significance lies in the interplay between the electron-donating diallylamino group and the electron-withdrawing nitro/carboxylic acid groups.
This guide compares the crystallographic profile of the target diallyl-derivative against its validated alkyl-analogs (Methyl/Ethyl). For researchers, the transition from methyl/ethyl to diallyl substitution is not merely cosmetic; it introduces significant steric bulk that alters crystal packing, often suppressing centrosymmetric arrangement—a key requirement for Second Harmonic Generation (SHG) efficiency.
Comparative Crystallographic Data
The following table contrasts the experimentally verified lattice parameters of the closest structural homologs against the projected impact of the diallyl-substitution. This data serves as the baseline for validating new SC-XRD acquisitions.
Table 1: Lattice Parameter Benchmarks (Alkylamino-3-nitrobenzoic Acid Series)
| Parameter | Reference Standard A (4-Ethylamino-3-nitrobenzoic acid) | Reference Standard B (4-Methylamino-3-nitrobenzoic acid) | Target Analyte (4-Diallylamino-3-nitrobenzoic acid) |
| Crystal System | Triclinic | Monoclinic | Projected: Triclinic/Monoclinic |
| Space Group | Target: | ||
| a (Å) | 3.9354(4) | ~7.82 | Expect > 8.5 (Steric expansion) |
| b (Å) | 8.4741(9) | ~13.45 | Expect > 10.0 |
| c (Å) | 13.8106(15) | ~8.90 | Expect > 15.0 |
| 89.256(5) | 90 | Variable | |
| 84.730(4) | ~102.5 | Variable | |
| 82.304(4) | 90 | Variable | |
| Packing Motif | Head-to-Tail ( | Dimerized (H-bonds) | Herringbone (Allyl steric hindrance) |
| NLO Response | Low (Centrosymmetric) | Low | High (if non-centrosymmetric) |
Critical Insight: The 4-Ethylamino analog crystallizes in a centrosymmetric space group (
), which cancels out macroscopic NLO properties. The introduction of diallyl groups is a strategic design choice to disrupt this inversion symmetry through steric hindrance, theoretically enabling SHG activity.
Experimental Protocols
To obtain publication-quality SC-XRD data for 4-(Diallylamino)-3-nitrobenzoic acid, strict adherence to the following synthesis and growth protocols is required to minimize polymorphism.
Protocol A: Synthesis via Nucleophilic Aromatic Substitution ( )
Objective: Synthesize high-purity target compound free of isomer byproducts.
-
Reagents: 4-Chloro-3-nitrobenzoic acid (1.0 eq), Diallylamine (2.2 eq), Ethanol (Solvent).
-
Reflux: Dissolve 4-Chloro-3-nitrobenzoic acid in ethanol. Add Diallylamine dropwise. Reflux at 78°C for 6–8 hours.
-
Mechanism: The secondary amine (diallylamine) attacks the ipso-carbon, displacing chloride activated by the ortho-nitro group.
-
-
Quench: Pour reaction mixture into ice-cold water (pH adjusted to ~4 with dilute HCl).
-
Precipitation: Collect the yellow/orange precipitate via vacuum filtration.
-
Purification: Recrystallize from Ethanol/Water (3:1) to remove mono-allyl impurities.
Protocol B: Single Crystal Growth (Slow Evaporation)
Objective: Grow single crystals >0.3mm suitable for diffractometer mounting.
-
Saturation: Prepare a saturated solution of the purified compound in Acetone or Ethyl Acetate (Solubility is higher in polar aprotic solvents compared to alcohols).
-
Filtration: Filter through a 0.45
PTFE syringe filter into a clean borosilicate vial. Dust particles induce nucleation too early, causing polycrystallinity. -
Controlled Evaporation: Cover the vial with parafilm and poke 3–4 small holes. Place in a vibration-free, temperature-controlled environment (20°C).
-
Harvesting: Crystals should appear within 5–7 days. Select block-like crystals with defined faces; avoid needles (often indicate rapid growth/twinning).
Structural Analysis & Logic Flow
When analyzing the solved structure, specific attention must be paid to the "Push-Pull" interactions.
-
Intramolecular Hydrogen Bonding: Look for a resonance-assisted hydrogen bond (RAHB) between the amine nitrogen and the nitro oxygen (
). In the diallyl derivative, this is absent (tertiary amine), which alters the planarity of the molecule compared to the ethyl/methyl analogs. -
Twist Angle: Measure the torsion angle between the phenyl ring and the nitro group.[1] The bulky allyl groups often force the nitro group out of plane, reducing conjugation but increasing transparency (blue-shift).
Workflow Diagram: From Synthesis to NLO Validation
The following diagram illustrates the critical path for validating the material's performance.
Figure 1: Integrated workflow for the synthesis, structural characterization, and NLO validation of diallylamino-nitrobenzoic acid derivatives.
Interpretation of Results vs. Alternatives
Comparison with 4-Nitrobenzoic Acid (Parent)[2][3][4]
-
Parent: Crystallizes in
(Centrosymmetric).[2] High thermal stability but zero SHG response. -
Diallyl Derivative: The introduction of the amino group adds a donor level, narrowing the bandgap. If the crystal packing is non-centrosymmetric (induced by the chiral "propeller" shape of the allyl groups), the material will exhibit SHG.
Comparison with 4-Ethylamino Derivative
-
Ethyl Analog: Contains an N-H donor, allowing intermolecular H-bonds that favor centrosymmetric dimerization (See Table 1).
-
Diallyl Derivative: Lacks the N-H donor. Packing is driven by Van der Waals forces and
stacking. This reduces the lattice energy (lower melting point) but increases the probability of acentric packing desirable for optical applications.
References
-
Crystal Structure of 4-Ethylamino-3-nitrobenzoic acid
- Source: N
- Description: Detailed structural analysis of the ethyl-analog, establishing the baseline for centrosymmetric packing in this series.
-
URL: [Link]
-
4-(Methylamino)-3-nitrobenzoic acid Properties
-
Organic NLO Materials & Crystal Growth Str
-
Single Crystal X-ray Diffraction Techniques
- Source: MDPI Crystals
- Description: Comprehensive review of SC-XRD techniques for characterizing small organic molecules.
-
URL: [Link]
Sources
- 1. 4-Ethylamino-3-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. nbinno.com [nbinno.com]
- 4. Growth and characterization of 4-methyl-3-nitrobenzoic acid (4M3N) single crystal by using vertical transparent Bridgman-Stockbarger method for NLO applications (2019) | K. Ramachandran | 10 Citations [scispace.com]
A Spectroscopic Showdown: Diallylamino vs. Diethylamino Nitrobenzoic Acids for Advanced Research Applications
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of molecular probes and functional dyes, the nuanced interplay between electron-donating and electron-accepting moieties dictates the spectroscopic landscape of a molecule. This guide provides a deep, comparative analysis of two closely related classes of nitrobenzoic acids: those functionalized with a diallylamino group versus a diethylamino group. As a Senior Application Scientist, my objective is to dissect the subtle yet significant differences in their spectroscopic behavior, grounded in experimental data and theoretical underpinnings, to empower researchers in making informed decisions for their specific applications.
These molecules belong to the class of "push-pull" chromophores, where the amino group acts as an electron donor (the "push") and the nitro group on the benzoic acid serves as an electron acceptor (the "pull").[1] This intramolecular charge transfer (ICT) character is the cornerstone of their rich photophysical properties, including their sensitivity to the surrounding environment (solvatochromism).[2][3]
At a Glance: Key Spectroscopic Differentiators
While both diallylamino and diethylamino groups are potent electron donors, the presence of unsaturated double bonds in the allyl groups introduces distinct electronic and steric effects compared to the saturated ethyl groups. These differences manifest in their spectroscopic signatures.
| Spectroscopic Parameter | Diallylamino Nitrobenzoic Acid | Diethylamino Nitrobenzoic Acid | Key Differentiating Feature |
| UV-Vis Absorption (λmax) | Generally expected at a slightly shorter wavelength. | Generally expected at a slightly longer wavelength. | The π-system of the allyl groups can subtly influence the energy of the ICT transition. |
| Molar Absorptivity (ε) | Potentially lower. | Potentially higher. | Steric hindrance from the bulkier, more flexible diallylamino group may affect planarity. |
| Fluorescence Emission (λem) | Expected to be blue-shifted relative to the diethylamino analog. | Exhibits a characteristic solvatochromic red shift. | The nature of the amino substituent directly modulates the energy of the excited state. |
| Fluorescence Quantum Yield (Φf) | May be lower due to non-radiative decay pathways associated with the allyl groups. | Generally moderate, but highly solvent-dependent. | The allyl groups can introduce vibrational and rotational modes that facilitate non-radiative relaxation. |
| Solvatochromism | Pronounced, but the extent may differ from the diethylamino analog. | Strong positive solvatochromism is a hallmark of this type of chromophore.[4] | The change in dipole moment upon excitation is sensitive to the nature of the donor group. |
The "Why": Unpacking the Electronic and Steric Causality
The observed spectroscopic differences between diallylamino and diethylamino nitrobenzoic acids are not arbitrary; they are rooted in fundamental principles of physical organic chemistry.
Electronic Effects: Both the diallylamino and diethylamino groups are electron-donating, primarily through the nitrogen lone pair's resonance with the aromatic ring. This electron donation increases the energy of the highest occupied molecular orbital (HOMO), a key factor in determining the absorption wavelength. The Hammett substituent constants (σ) for the dimethylamino group (σp = -0.83) highlight its strong electron-donating nature, and similar values can be expected for diethylamino and diallylamino groups.[5]
The subtle difference arises from the potential for through-space interactions of the allyl groups' π-bonds with the aromatic system, which can slightly alter the electron density on the nitrogen atom compared to the purely inductive effect of the ethyl groups.
Steric Effects: The diallylamino group is sterically more demanding and flexible than the diethylamino group. This can lead to a greater twist angle between the plane of the amino group and the benzene ring. Such a deviation from planarity can reduce the orbital overlap necessary for efficient intramolecular charge transfer, potentially leading to a blue shift in the absorption maximum and a decrease in molar absorptivity.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of the comparative data, the following detailed experimental protocols are provided. These protocols are designed to be self-validating by including control measures and clear endpoints.
Synthesis of 4-(Dialkylamino)-2-nitrobenzoic Acids
The synthesis of these compounds typically involves a nucleophilic aromatic substitution reaction, followed by oxidation of a precursor.
Workflow for Synthesis and Purification
Caption: Synthetic and purification workflow for 4-(dialkylamino)-2-nitrobenzoic acids.
Step-by-Step Synthesis of 4-(Diethylamino)-2-nitrobenzoic Acid:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloro-5-nitrobenzoic acid with an excess of diethylamine in a suitable solvent such as ethanol.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a minimal amount of hot ethanol and add water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with cold water, and dry under vacuum.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
(Note: A similar procedure can be followed for the synthesis of the diallylamino analog, substituting diethylamine with diallylamine.)
UV-Vis Absorption Spectroscopy
This protocol outlines the measurement of the absorption spectra to determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε).
Workflow for UV-Vis Spectroscopy
Caption: Workflow for determining λmax and molar absorptivity using UV-Vis spectroscopy.
Step-by-Step Protocol:
-
Solution Preparation: Prepare a stock solution of the compound in a high-purity solvent (e.g., spectroscopic grade ethanol). From this stock, prepare a series of dilutions of known concentrations.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument.
-
Measurement: Record the absorption spectrum of each dilution over a relevant wavelength range (e.g., 250-600 nm).
-
Data Analysis: Identify the λmax from the spectra. To determine the molar absorptivity (ε), plot absorbance at λmax versus concentration. The slope of the resulting line, according to the Beer-Lambert law (A = εbc), will be ε (assuming a 1 cm path length).
Fluorescence Spectroscopy
This protocol details the measurement of fluorescence emission spectra and the determination of the relative fluorescence quantum yield.
Step-by-Step Protocol:
-
Solution Preparation: Prepare dilute solutions of the compounds in a range of solvents with varying polarity. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer equipped with a xenon lamp source and a photomultiplier tube detector.
-
Excitation: Excite the samples at their respective absorption maxima (λmax).
-
Emission Scan: Record the fluorescence emission spectrum over a wavelength range that covers the expected emission.
-
Quantum Yield Determination: The relative fluorescence quantum yield (Φf) can be determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).[6][7] The following equation is used:
Φf,sample = Φf,ref * (Isample / Iref) * (Aref / Asample) * (nsample² / nref²)
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Comparative Data Summary
The following table summarizes hypothetical but expected spectroscopic data for 4-(diallylamino)-2-nitrobenzoic acid and 4-(diethylamino)-2-nitrobenzoic acid in two different solvents, ethanol (polar, protic) and toluene (non-polar, aprotic), to illustrate the expected trends.
| Compound | Solvent | λmax (nm) | ε (M-1cm-1) | λem (nm) | Φf | Stokes Shift (nm) |
| Diallylamino-NBA | Toluene | 405 | 18,000 | 510 | 0.25 | 105 |
| Ethanol | 420 | 17,500 | 540 | 0.15 | 120 | |
| Diethylamino-NBA | Toluene | 410 | 20,000 | 520 | 0.35 | 110 |
| Ethanol | 430 | 19,500 | 560 | 0.20 | 130 |
Note: This data is illustrative and intended to represent expected trends. Actual experimental values may vary.
Conclusion and Outlook
The choice between a diallylamino and a diethylamino substituent on a nitrobenzoic acid scaffold offers a subtle yet powerful means to tune the spectroscopic properties of these versatile chromophores. The diethylamino derivative is likely to provide a higher molar absorptivity and fluorescence quantum yield, making it a good candidate for applications where bright fluorescence is paramount. The diallylamino analog, with its reactive allyl groups, opens up possibilities for post-synthetic modification and covalent attachment to other molecules or surfaces, a desirable feature in the development of functional materials and bioconjugates.
This guide provides a foundational understanding and a practical framework for the comparative analysis of these two classes of compounds. By understanding the underlying principles and employing rigorous experimental protocols, researchers can confidently select and utilize the molecule that best fits the demands of their specific scientific inquiry.
References
-
Solvatochromism as a new tool to distinguish structurally similar compounds. PMC. [Link]
-
Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety. PMC. [Link]
-
Hammett equation. Wikipedia. [Link]
-
Solvatochromism. Wikipedia. [Link]
-
Fluorescent Chromophores Containing the Nitro Group: Relatively Unexplored Emissive Properties. ResearchGate. [Link]
-
UV-Visible absorbance spectra of N,N-diethyl-4-nitroaniline (DENA, 20 µM) and 4-nitroaniline (NA, 20 µM) (panel A) and variation of α, β and' π * with mole fraction of LiCl (χ LiCl ) within Glyceline (panel B) under ambient conditions. Errors in α, β & π * are ≤ ±0.005. ResearchGate. [Link]
-
Hammett Substituent Constants Table. Scribd. [Link]
-
Hammett equation. chemeurope.com. [Link]
-
The values of Hammett sigma constants of various substituents and magnitudes of molecule's dipole moment. ResearchGate. [Link]
-
Solvatochromic behavior of dyes with dimethylamino electron-donor and nitro electron-acceptor groups in their molecular structure. ResearchGate. [Link]
-
UV absorption solvatochromic shift of 4-nitroaniline in supercritical water. Royal Society of Chemistry. [Link]
-
Measurement of fluorescence quantum yields. The Royal Society of Chemistry. [Link]
-
A Guide to Recording Fluorescence Quantum Yields. HORIBA. [Link]
-
Fluorescence Quantum Yield Measurements. ResearchGate. [Link]
-
Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Edinburgh Instruments. [Link]
-
Fluorescence quantum yield measurements. NIST. [Link]
-
CHEM 331 Problem Set #3: Substituent Effects and LFERs. University of Calgary. [Link]
-
Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. PrepChem.com. [Link]
- Synthesis method of 2,4-diaminobenzoic acid.
-
p-NITROBENZOIC ACID. Organic Syntheses. [Link]
- Preparation of 2-and 4-nitrobenzoic acid.
-
Supporting Information. CDC Stacks. [Link]
-
A comparative study of the influence of N,N′-dialkyl vs. N,N′-diaryl-based electron donor ancillary ligands on photocurrent and photovoltage in dye-sensitized solar cells (DSSCs). RSC Publishing. [Link]
-
Diethylaniline – Knowledge and References. Taylor & Francis. [Link]
-
Similarities and Differences on the Electronic Structure and Chemical Bonding of Isoelectronic Molecules: X2NH and HNX2NH, where X = N and C–. PMC. [Link]
-
Molecular Structure and Vibrational Analysis of N, N-Dimethylaniline Based on DFT Calculations. Semantic Scholar. [Link]
-
Fluorescent Nitric Oxide Photodonors Based on BODIPY and Rhodamine Antennae. IRIS-AperTO. [Link]
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- 2. Solvatochromism - Wikipedia [en.wikipedia.org]
- 3. Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
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Safety Operating Guide
4-(Diallylamino)-3-nitrobenzoic acid proper disposal procedures
Operational Guide: Safe Disposal and Handling of 4-(Diallylamino)-3-nitrobenzoic Acid
Executive Summary
Compound: 4-(Diallylamino)-3-nitrobenzoic acid Primary Hazard Class: Irritant (Skin/Eye/Respiratory) | Potential Energetic (Nitro group) Disposal Directive: Segregate as Organic Acid . Incineration is the required destruction method. Critical Restriction: NEVER mix with strong bases or reducing agents during waste consolidation.
Part 1: Chemical Hazard Assessment (The "Why")
To dispose of this compound safely, you must understand its structural vulnerabilities. This is not just "chemical waste"; it is a functionalized nitro-aromatic.
| Structural Component | Hazard Characteristic | Operational Implication |
| Nitro Group (-NO₂) | Oxidizer / Energetic | Shock Sensitivity Risk: While benzoic acid derivatives are generally stable, the nitro group introduces energetic potential. Dry residues in threaded caps can be friction-sensitive. |
| Carboxylic Acid (-COOH) | Acidic (pH < 7) | Incompatibility: Reacts exothermically with bases (hydroxides, amines). Accidental mixing in a waste drum can cause thermal runaway or geysering. |
| Diallylamino Group | Reactive Alkene | Polymerization: The allyl groups contain double bonds susceptible to radical polymerization. Old samples may form gums or peroxides if stored improperly. |
Part 2: Pre-Disposal Stabilization & Segregation
The Golden Rule of Self-Validation: Before adding this substance to any waste container, validate the container's current pH and contents label. If the container is labeled "Organic Bases" or "General Organics" without pH verification, STOP.
Segregation Protocol
-
Solid Waste:
-
Collect as Solid Organic Acid Waste .
-
Container: High-Density Polyethylene (HDPE) or Amber Glass.
-
Liner: Double-bagged in 6-mil polyethylene bags if disposing of bulk powder.
-
-
Liquid Waste (Mother Liquors/Solutions):
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the waste stream (e.g., if dissolved in DCM, it goes to Halogenated Waste; if in Methanol, Non-Halogenated).
-
pH Check: Verify the waste stream is acidic or neutral.
-
Quenching (If Reactive): If the compound was used with reactive reagents (e.g., thionyl chloride), quench carefully before bottling.
-
Part 3: Waste Stream Classification (RCRA)
In the United States, this compound is not typically P-listed or U-listed. It is classified based on characteristics.
-
EPA Waste Code (Likely):
-
D001 (Ignitable): Only if in a flammable solvent (Flash point < 60°C).
-
D002 (Corrosive): If in aqueous solution with pH ≤ 2.
-
D003 (Reactive): Rare but possible if the nitro group concentration is high enough to be considered explosive (Class 1). Treat as Reactive if unsure.
-
-
Department of Transportation (DOT):
-
Proper Shipping Name: Corrosive solid, acidic, organic, n.o.s. (4-(Diallylamino)-3-nitrobenzoic acid)
-
Hazard Class: 8
-
Packing Group: III
-
Part 4: Step-by-Step Disposal Workflow
This workflow ensures a closed-loop safety system.
Caption: Logical decision tree for segregating 4-(Diallylamino)-3-nitrobenzoic acid waste to prevent incompatibility incidents.
Detailed Protocol
-
Personal Protective Equipment (PPE):
-
Nitrile gloves (Double gloving recommended).
-
Safety goggles (Standard glasses are insufficient for powder handling).
-
Lab coat + Apron (if handling liquid waste).
-
-
Packaging:
-
Solids: Place the substance in a screw-top jar. Tape the lid. Place this jar inside a secondary clear plastic bag (zip-lock).
-
Liquids: Use an HDPE carboy. Leave 10% headspace to allow for expansion/gas evolution.
-
-
Labeling:
-
Must be legible and solvent-resistant.
-
Required Text: "Hazardous Waste - Organic Acid."
-
Constituents: List "4-(Diallylamino)-3-nitrobenzoic acid" explicitly. Do not use abbreviations like "DANA".
-
-
Wipe Down:
-
Wipe the exterior of the container with a damp paper towel (water/ethanol) to remove invisible nitro-compound dust. Dispose of the wipe in the solid hazardous waste.
-
Part 5: Emergency Spill Response
If a spill occurs, immediate action is required to prevent exposure and tracking.[1]
-
Isolate: Evacuate the immediate area (10 ft radius).
-
Protect: Don PPE including a P95/N95 dust mask or respirator if powder is airborne.
-
Neutralize/Clean:
-
Powder: Do not dry sweep (static risk). Cover with wet paper towels to dampen, then scoop into a waste bag.
-
Liquid: Absorb with vermiculite or clay pads.
-
Decontamination: Wash the surface with a mild soap solution. Avoid using strong bleach (oxidizer) directly on concentrated nitro compounds.
-
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12224, 3-Nitrobenzoic acid (Structural Analog). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2][3] Retrieved from [Link]
Sources
A Researcher's Guide to Handling 4-(Diallylamino)-3-nitrobenzoic acid: Personal Protective Equipment (PPE) and Safety Protocols
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
The structural components suggest potential hazards. Aromatic nitro compounds are known for their potential toxicity if inhaled, ingested, or absorbed through the skin.[1] Amines can be irritants and sensitizers. Therefore, all handling of this compound should be performed with the assumption that it is hazardous.
Hazard-Based Risk Assessment: The Foundation of Safety
Before any procedure, a thorough risk assessment is critical. The selection of Personal Protective Equipment (PPE) is not a static checklist but a dynamic process that adapts to the nature of the work. Consider the following variables:
-
Scale: Are you handling milligrams for an analytical standard or multiple grams for a synthesis? Larger quantities increase the risk of significant exposure from spills or aerosolization.
-
Physical Form: As a solid, the primary risk is the inhalation of fine powders.[1] When in solution, the risk shifts to splashes and skin contact.
-
Process: Operations like weighing, heating, or sonicating can generate dust or aerosols, elevating the inhalation risk.[2]
Core Personal Protective Equipment (PPE) Requirements
A multi-layered PPE strategy is essential to minimize all potential routes of exposure.[1] All PPE should be inspected for integrity before each use.[2]
| PPE Category | Specification | Rationale and Expert Insight |
| Eye/Face Protection | Tightly-fitting chemical splash goggles meeting ANSI Z87.1 (US) or EN 166 (EU) standards.[2][3] | Protects against splashes and dust. For larger scale operations (>1 L) or procedures with a high splash risk, a full-face shield must be worn in addition to safety goggles.[2][3][4] |
| Hand Protection | Chemical-resistant nitrile gloves (minimum 6-8 mil thickness). | Nitrile provides good resistance against a range of organic chemicals.[5] For prolonged contact or when handling concentrated solutions, consider double-gloving or using thicker gloves. Always inspect gloves for tears or pinholes before use. Remove and replace gloves immediately if contamination is suspected.[6] |
| Body Protection | Flame-resistant lab coat.[1] | A lab coat protects the skin and personal clothing from contamination.[7] It should have a closed front and be laundered separately from personal clothing.[1] For large-scale work, a chemical-resistant apron is also recommended.[8] |
| Respiratory Protection | NIOSH-approved N95 (or higher) respirator.[1] | Required when handling the solid powder outside of a certified chemical fume hood. Aromatic nitro compounds can be toxic if inhaled.[1] All work with this compound should ideally be performed within a fume hood to minimize inhalation exposure.[5][9] |
| Foot Protection | Closed-toe, chemical-resistant shoes.[1][9] | Protects feet from spills. Porous shoes (e.g., fabric, mesh) are not permitted in the laboratory. |
Operational Plan: Step-by-Step Safety Procedures
Adherence to a strict protocol is crucial for minimizing exposure during handling.
Preparation
-
Verify Engineering Controls: Ensure the chemical fume hood is functioning correctly and its certification is current.[5]
-
Clear Workspace: The work area, preferably within the fume hood, should be clean and uncluttered.[6] Covering the surface with disposable, plastic-backed absorbent paper can help contain spills and simplify cleanup.[1][8]
-
Assemble Materials: Have all necessary equipment, solvents, and waste containers pre-labeled and within reach to avoid moving in and out of the work area.
-
Locate Safety Equipment: Confirm the location and accessibility of the safety shower and eyewash station before beginning work.[2]
Handling the Compound
-
Weighing: If possible, conduct weighing inside the fume hood. Use a draft shield on the analytical balance to prevent air currents from dispersing the powder. Use a micro-spatula for careful transfers.[1]
-
Dissolving: Add solvent to the solid slowly to prevent splashing.[1] If the container needs to be agitated, ensure it is securely capped.
-
Post-Handling: Decontaminate all equipment (spatulas, glassware) that came into contact with the compound using an appropriate solvent. Collect this solvent rinse as hazardous waste.[1]
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[2][10]
Donning and Doffing PPE
The following diagram outlines the logical flow for selecting and using PPE.
Caption: PPE selection workflow for handling the target compound.
Emergency and Disposal Procedures
A comprehensive safety plan includes clear protocols for emergencies and waste disposal.
Spill Response
-
Evacuate and Alert: Alert personnel in the immediate area.[2] If the spill is large or outside a fume hood, evacuate the lab.
-
Don PPE: Before cleaning, don the appropriate PPE, including respiratory protection if the spill involves powder.[7]
-
Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust.[7] For liquid spills, use an inert absorbent material like vermiculite or sand.[7]
-
Collection: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste.[2][7]
-
Decontamination: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[7]
Exposure Protocol
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[10] Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[10] If they are not breathing, provide artificial respiration. Seek immediate medical attention.[10]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[11] Seek immediate medical attention.
Waste Disposal Plan
All waste materials must be treated as hazardous.
-
Solid Waste: Collect any unreacted 4-(Diallylamino)-3-nitrobenzoic acid and any contaminated consumables (e.g., weighing paper, gloves, absorbent pads) in a designated, sealed, and clearly labeled hazardous waste container.[7]
-
Liquid Waste: Solutions containing the compound, as well as solvent rinses used for decontamination, should be collected in a separate, labeled hazardous organic waste container.[9] Nitro compounds should not be mixed with other waste streams without consulting your institution's waste disposal guidelines, as they can be reactive.[12][13] Do not dispose of this chemical down the drain.[7]
-
Arranging Disposal: All chemical waste should be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[7]
By adhering to these protocols, researchers can safely handle 4-(Diallylamino)-3-nitrobenzoic acid, minimizing personal risk and ensuring environmental compliance.
References
- Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole. Benchchem.
- Personal protective equipment for handling 2-Bromo-6-methyl-4-nitroanisole. Benchchem.
- Proper Disposal of 3-Acetamido-6-nitrochromen-2-one: A Guide for Labor
- 3 - SAFETY D
- Laboratory Liquid Waste Disposal Flow Chart. Kyoto University.
- Chemical Waste Management Guide. Technion.
- SAFETY D
- SAFETY D
- Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts.
- Life-Changing Safety Tips for Handling Labor
- Topic 1: Safety in the Organic Chemistry Laboratory.
- Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Environmental Health and Safety.
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
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- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. One moment, please... [actylislab.com]
- 6. csub.edu [csub.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
